NS13001
Description
BenchChem offers high-quality NS13001 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NS13001 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCZYXRADUTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Modulator NS13001: A Technical Guide to its Mechanism of Action on SK Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders. This technical guide provides an in-depth analysis of the mechanism of action of NS13001, a potent and subtype-selective positive allosteric modulator of SK channels. By enhancing the calcium sensitivity of specific SK channel subtypes, NS13001 offers a nuanced approach to modulating neuronal function. This document details the quantitative pharmacology, experimental protocols for characterization, and the molecular interactions that underpin the therapeutic potential of NS13001.
Core Mechanism of Action
NS13001 is a positive allosteric modulator of SK channels, specifically targeting the SK2 and SK3 subtypes with significantly higher potency than the SK1 subtype.[1][2] Its primary mechanism involves increasing the apparent sensitivity of the channel to intracellular calcium (Ca²⁺)[1][3]. This means that in the presence of NS13001, a lower concentration of intracellular Ca²⁺ is required to open the SK2 and SK3 channels. This potentiation of channel activity leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.
Unlike direct channel openers, NS13001 does not activate SK channels in the absence of intracellular Ca²⁺, highlighting its modulatory and Ca²⁺-dependent nature[1]. The proposed binding site for NS13001 is at the interface between the calmodulin (CaM) protein and the SK channel, a site also suggested for other modulators like CyPPA and NS309[1].
Quantitative Pharmacology
The subtype selectivity and potency of NS13001 have been extensively characterized using electrophysiological techniques. The following tables summarize the key quantitative data for NS13001 and provide a comparison with other notable SK channel modulators.
Table 1: Potency and Efficacy of NS13001 on Human SK Channel Subtypes
| Channel Subtype | EC₅₀ (μM) | Hill Coefficient (n_H) | Efficacy (% of maximal Ca²⁺ activation) |
| hSK1 | > 100 | - | Marginal Increase |
| hSK2 | 1.8 | 1.4 | 90% |
| hSK3 | 0.14 | 1.0 | 91% |
Data derived from inside-out patch-clamp recordings on HEK293 cells expressing the respective human SK channel subtypes at a free intracellular Ca²⁺ concentration of 0.2 μM.[1][2]
Table 2: Comparative Pharmacology of SK Channel Positive Modulators
| Compound | SK1 (KCa2.1) Activity | SK2 (KCa2.2) Activity | SK3 (KCa2.3) Activity | IK (KCa3.1) Activity | Key Characteristics |
| NS13001 | Inactive | Potent Activator | Very Potent Activator | Inactive | High subtype selectivity for SK2/3 |
| CyPPA | Inactive | Activator | Potent Activator | Inactive | Selective for SK2/3, less potent than NS13001 |
| NS309 | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Pan-selective activator of SK/IK channels |
| 1-EBIO | Activator | Activator | Activator | Activator | Non-selective, lower potency |
This table provides a qualitative comparison based on multiple studies.[2][3]
Signaling Pathway and Mechanism of Action
The activation of SK channels is intrinsically linked to intracellular calcium levels, mediated by the constitutively bound calmodulin. NS13001 enhances this process for SK2 and SK3 channels.
Experimental Protocols
The following section outlines the detailed methodology for characterizing the mechanism of action of NS13001 on SK channels using inside-out patch-clamp electrophysiology.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for transiently expressing recombinant ion channels.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Transiently transfect cells with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) and a marker gene (e.g., GFP) using a suitable transfection reagent like Lipofectamine 2000. For optimal expression, use cells 24-48 hours post-transfection for electrophysiological recordings. To improve cell adherence for patch-clamping, culture cells on glass coverslips pre-coated with poly-L-lysine.
2. Electrophysiological Recordings: Inside-Out Patch-Clamp
This configuration allows for precise control of the intracellular solution bathing the channel.
-
Pipette Solution (External):
-
140 mM KCl
-
1 mM MgCl₂
-
2 mM CaCl₂
-
10 mM HEPES
-
Adjust pH to 7.4 with KOH.
-
-
Bath Solution (Internal):
-
140 mM KCl
-
1 mM MgCl₂
-
10 mM HEPES
-
5 mM EGTA
-
Varying concentrations of CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 0.01 µM, 0.2 µM, 10 µM). The free Ca²⁺ concentration can be calculated using software such as MaxChelator.
-
Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Form a gigaohm seal with a transfected cell identified by GFP fluorescence.
-
Establish a whole-cell configuration and then excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a constant voltage (e.g., -80 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 1 second) to elicit currents and determine the current-voltage (I-V) relationship.
-
Perfuse the patch with internal solutions containing different free Ca²⁺ concentrations and various concentrations of NS13001 to determine its effect on channel activity.
-
3. Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the command voltage to observe the characteristic inward rectification of SK channels.
-
Concentration-Response Curves: Normalize the current elicited by different concentrations of NS13001 at a fixed submaximal Ca²⁺ concentration (e.g., 0.2 µM) to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) in the same patch. Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (n_H).
-
Calcium Sensitivity: Measure the SK channel current at various free Ca²⁺ concentrations in the absence and presence of a fixed concentration of NS13001 (e.g., 1 µM). Plot the normalized current as a function of Ca²⁺ concentration and fit to the Hill equation to determine the EC₅₀ for Ca²⁺. A leftward shift in the curve in the presence of NS13001 indicates an increase in calcium sensitivity.
Logical Relationships and Subtype Selectivity
The differential effect of NS13001 on SK channel subtypes is a key aspect of its pharmacological profile. This selectivity can be visualized as a logical flow.
Conclusion
NS13001 is a valuable pharmacological tool for the study of SK channel function and a promising lead compound for the development of novel therapeutics. Its potent and subtype-selective positive allosteric modulation of SK2 and SK3 channels provides a mechanism to fine-tune neuronal excitability. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in academia and industry who are investigating the therapeutic potential of SK channel modulation. A thorough understanding of its mechanism of action is crucial for the design of future experiments and the development of next-generation therapies targeting these important ion channels.
References
The Selectivity Profile of NS13001: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a novel small molecule that has garnered significant interest for its potent and selective modulation of small-conductance calcium-activated potassium (SK) channels. Specifically, it acts as a positive allosteric modulator of SK2 and SK3 channels. This technical guide provides a comprehensive overview of the selectivity profile of NS13001, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Data Presentation: Quantitative Selectivity Profile
The selectivity of NS13001 has been primarily characterized by its potentiation of SK channel subtypes. The compound exhibits a distinct preference for SK3 and SK2 channels over the SK1 subtype and the intermediate-conductance calcium-activated potassium (IK or KCa3.1) channel.
| Target | Parameter | Value (µM) | Hill Coefficient (nH) | Efficacy (%) | Reference |
| Human SK3 (hSK3) | EC50 | 0.14 | 1.0 | 91 | [1] |
| Human SK2 (hSK2) | EC50 | 1.6 | 1.4 | 90 | [1] |
| Human SK1 (hSK1) | EC50 | > 10 | - | Marginal | [1] |
| Human IK (hIK/KCa3.1) | Activity | Inactive | - | - | [1][2][3] |
Note: A comprehensive off-target screening panel for NS13001 against a broad range of receptors and ion channels (e.g., CEREP or Eurofins panels) is not publicly available. However, studies indicate that NS13001 possesses a more favorable target selectivity profile with fewer off-target effects compared to other SK channel modulators like NS309.[1]
Mechanism of Action: Allosteric Modulation
NS13001 functions as a positive allosteric modulator of SK2 and SK3 channels.[1] It enhances the apparent calcium sensitivity of these channels, leading to a pronounced left-ward shift in their Ca2+-activation curves.[1] This means that in the presence of NS13001, a lower intracellular calcium concentration is required to open the SK2 and SK3 channels.
dot
Caption: Allosteric modulation of SK channels by NS13001.
Experimental Protocols
The characterization of NS13001's selectivity profile primarily relies on electrophysiological techniques, specifically patch-clamp recordings from HEK293 cells heterologously expressing the different human SK channel subtypes.
Cell Culture and Transfection of HEK293 Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often performed to identify successfully transfected cells for patch-clamp experiments.
-
Incubation: Transfected cells are incubated for 24-48 hours to allow for sufficient channel expression on the cell membrane.
dot
Caption: Workflow for preparing cells for electrophysiological recording.
Inside-Out Patch-Clamp Electrophysiology
-
Pipette Solution (extracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.
-
Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA, adjusted to pH 7.2 with KOH.
-
Recording:
-
A glass micropipette is used to form a high-resistance seal (giga-seal) with the membrane of a transfected HEK293 cell.
-
The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
The membrane patch is held at a constant potential (e.g., -80 mV).
-
The bath solution is perfused with different concentrations of NS13001 at a fixed, sub-maximal Ca2+ concentration (e.g., 0.2 µM) to determine the EC50 for channel activation.
-
To assess the effect on Ca2+ sensitivity, the patch is exposed to a range of Ca2+ concentrations in the absence and presence of a fixed concentration of NS13001.
-
-
Data Analysis: The current potentiation by NS13001 is measured and plotted against the compound concentration. The data are then fitted with the Hill equation to determine the EC50 and Hill coefficient.
dot
Caption: Schematic of the inside-out patch-clamp configuration.
Conclusion
NS13001 is a highly selective positive allosteric modulator of SK2 and SK3 channels. Its selectivity profile, characterized by potent activity at SK2/3 and a lack of significant activity at SK1 and IK channels, makes it a valuable tool for studying the physiological roles of these specific ion channels and a promising lead compound for the development of therapeutics targeting conditions where modulation of SK2/3 channel activity is beneficial. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the pharmacological properties of NS13001.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
NS13001: A Potent and Selective Positive Allosteric Modulator of SK2/SK3 Channels
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NS13001 is a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3] By binding to a site distinct from the calcium-binding site, NS13001 enhances the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[1][4] This modulation of SK2 and SK3 channels, which are critical for regulating neuronal excitability, has shown therapeutic potential in preclinical models of neurological disorders, particularly spinocerebellar ataxia type 2 (SCA2).[1][5][6] This technical guide provides a comprehensive overview of the core pharmacology of NS13001, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and experimental workflows.
Core Mechanism of Action
NS13001 is classified as a positive allosteric modulator.[3][7][8][9][10] Unlike direct channel agonists, NS13001 does not open SK channels on its own. Instead, it potentiates the channel's response to its natural ligand, intracellular calcium (Ca²⁺).[1][4] The primary mechanism of action involves a significant left-ward shift in the Ca²⁺-activation curve for SK2 and SK3 channels, effectively lowering the concentration of Ca²⁺ required for channel opening.[1] This allosteric modulation is achieved by binding to a pocket at the interface between the channel and calmodulin (CaM), which is constitutively bound to the C-terminus of the SK channel and functions as its Ca²⁺ sensor.[4]
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency, efficacy, and selectivity of NS13001.
Table 1: In Vitro Potency and Efficacy of NS13001 on Human SK (hSK) Channels [1]
| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nH) | Efficacy (%) |
| hSK3 | 0.14 | 1.0 | 91 |
| hSK2 | 1.6 | 1.4 | 90 |
| hSK1 | > 100 | - | Marginal |
Data obtained from inside-out patch-clamp experiments on HEK293 cells expressing the respective hSK channel subtype at a cytosolic Ca²⁺ concentration of 0.2 µM. Efficacy is expressed as the maximal activation relative to the current elicited by a saturating Ca²⁺ concentration (10 µM).[1]
Table 2: Effect of NS13001 on the Apparent Ca²⁺ Sensitivity of hSK Channels [1]
| Channel Subtype | Condition | EC₅₀ for Ca²⁺ (µM) | Hill Coefficient (nH) |
| hSK3 | Control | 0.42 | 5.2 |
| + 1 µM NS13001 | 0.11 | 3.0 | |
| hSK2 | Control | 0.42 | 5.2 |
| + 1 µM NS13001 | 0.18 | 4.0 | |
| hSK1 | Control | 0.42 | 5.2 |
| + 1 µM NS13001 | 0.36 | 3.5 |
These data illustrate the leftward shift in the Ca²⁺ concentration-response curve in the presence of NS13001, indicating an increased apparent sensitivity to Ca²⁺.[1]
Signaling Pathway
The signaling pathway modulated by NS13001 involves the intricate interplay between intracellular calcium levels and the activity of SK2/SK3 channels, which in turn regulates neuronal membrane potential and firing patterns.
Caption: NS13001 enhances SK2/SK3 channel activation by increasing their sensitivity to intracellular calcium, leading to potassium efflux and neuronal hyperpolarization.
Experimental Protocols
The characterization of NS13001 primarily relies on electrophysiological techniques, specifically the patch-clamp method.
Cell Culture and Transfection
Human Embryonic Kidney (HEK) 293 cells are a standard choice for heterologous expression of ion channels.[1]
-
Cell Line: HEK293 cells.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[1]
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for human SK1, SK2, or SK3 channels. Selection of stably expressing cells is typically achieved using an appropriate antibiotic resistance marker.
Inside-Out Patch-Clamp Electrophysiology
This technique allows for precise control of the intracellular environment and direct application of compounds to the cytosolic face of the membrane patch.[1]
-
Pipette Solution (extracellular): Contains (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ concentrations are adjusted by adding varying amounts of CaCl₂ and calculated using software like CaBuf.
-
Voltage Protocol: Voltage ramps are typically applied to obtain current-voltage (I-V) relationships. For concentration-response curves, the membrane potential is held at a negative potential (e.g., -75 mV) to measure the current amplitude.[1]
-
Compound Application: NS13001 is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the intracellular bath solution to the desired final concentrations. The patch is perfused with solutions containing different concentrations of NS13001 and/or Ca²⁺.[1]
-
Data Analysis: The current amplitude in the presence of NS13001 is normalized to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM) in the same patch. Concentration-response data are fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing a compound like NS13001.
Caption: Workflow for characterizing NS13001 from cell culture to final data analysis.
Therapeutic Implications
The selective potentiation of SK2/SK3 channels by NS13001 has significant therapeutic implications. In conditions where neuronal hyperexcitability is a key pathological feature, enhancing the activity of these channels can help to restore normal firing patterns. This is particularly relevant in spinocerebellar ataxias, such as SCA2, where Purkinje cell firing becomes irregular.[1][5][11] In a transgenic mouse model of SCA2, oral administration of NS13001 was shown to improve motor performance, highlighting its potential as a therapeutic agent for this and possibly other ataxias.[1][6][12]
Conclusion
NS13001 is a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels and represents a promising lead compound for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. Its well-defined mechanism of action as a positive allosteric modulator, coupled with its potency and selectivity, makes it a subject of continued interest for researchers and drug development professionals.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. shellchemtech.com [shellchemtech.com]
Target Validation of NS13001 in Cerebellar Ataxias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for NS13001, a novel therapeutic candidate for the treatment of cerebellar ataxias. The focus of this document is to consolidate the preclinical evidence supporting the mechanism of action and therapeutic potential of NS13001, with a specific emphasis on Spinocerebellar Ataxia Type 2 (SCA2).
Executive Summary
Spinocerebellar ataxias (SCAs) are a group of neurodegenerative disorders characterized by progressive ataxia due to the degeneration of the cerebellum, particularly the Purkinje cells (PCs).[1][2] A key pathological feature in some SCAs is the irregular firing of these neurons.[1] NS13001 is a novel, potent, and selective positive modulator of the small conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3 subtypes (SK2/3).[1] Preclinical studies have demonstrated that by targeting these channels, NS13001 can restore regular pacemaker activity in Purkinje cells, alleviate behavioral phenotypes, and reduce neuropathology in a mouse model of SCA2.[1] This positions SK2 channels as a promising therapeutic target for SCA2 and potentially other cerebellar ataxias.[1]
Mechanism of Action and Target Rationale
The primary target of NS13001 is the SK channel, a family of ion channels that are critical in regulating neuronal excitability. In the cerebellum, SK2 channels play a key role in controlling the normal pacemaking activity of Purkinje cells.[1] In pathological conditions such as SCA2, the firing pattern of these cells becomes irregular, contributing to the motor deficits characteristic of the disease.[1]
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels, increasing their sensitivity to activation by intracellular calcium.[3] This enhancement of SK channel activity helps to stabilize the membrane potential and restore the regular, tonic firing of Purkinje cells. The selective modulation of SK2/3 channels is advantageous, as these subtypes are prominently expressed in the cerebellum.
Signaling Pathway
The therapeutic hypothesis centers on the restoration of normal Purkinje cell firing patterns through the positive modulation of SK2 channels. The signaling cascade is initiated by an influx of calcium during neuronal activity, which then binds to calmodulin associated with the SK channels. This binding gates the channel, allowing potassium efflux and hyperpolarization of the cell membrane, which contributes to the afterhyperpolarization phase of the action potential and regulates firing frequency. In SCA2, this process is disrupted. NS13001 enhances the sensitivity of the SK channel to calcium, thereby restoring its function even in the presence of pathological cellular changes.
Quantitative Data
The following tables summarize the key quantitative data for NS13001 and related compounds from preclinical studies.
Table 1: In Vitro Potency and Selectivity of SK Channel Modulators
| Compound | hSK1 EC₅₀ (µM) | hSK2 EC₅₀ (µM) | hSK3 EC₅₀ (µM) | hIK EC₅₀ (µM) | Selectivity Profile | Reference |
| NS13001 | >10 | 0.8 | 0.9 | >10 | SK3 > SK2 >>> SK1, IK | [1] |
| CyPPA | >30 | ~15 | ~1.5 | >30 | SK3 > SK2 >>> SK1, IK | [1] |
| NS309 | ~0.3 | ~0.3 | ~0.3 | ~0.03 | IK > SK1 = SK2 = SK3 | [1] |
EC₅₀ values were determined using electrophysiological recordings from HEK cells expressing human SK/IK channel subtypes.
Table 2: In Vivo Pharmacokinetics and Dosing in SCA2 Mouse Model
| Compound | Dose (mg/kg) | Route of Administration | Plasma Concentration (1 hr post-dose) | Brain Concentration (1 hr post-dose) | Reference |
| NS13001 | 30 | Oral | 16 µM | 17 µM | [1] |
| CyPPA | 10 | Oral | Not Reported | Not Reported | [1] |
Table 3: In Vivo Efficacy in SCA2 Mouse Model (9-month-old 58Q mice)
| Treatment Group | % Normal Purkinje Cells | % Moderately Degenerated PCs | % Severely Degenerated PCs | Reference |
| 58Q + Vehicle | Not explicitly stated, but lower than treated | Not explicitly stated | Not explicitly stated, but higher than treated | [1] |
| 58Q + NS13001 | 43% | 37% | 20% | [1] |
| 58Q + CyPPA | 32% | 35% | 33% | [1] |
| WT + Vehicle | No significant change | No significant change | No significant change | [1] |
| WT + NS13001/CyPPA | No significant change | No significant change | No significant change | [1] |
Data is based on the analysis of Dark Cell Degeneration (DCD) via Transmission Electron Microscopy.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Electrophysiological Recordings
-
Cell Lines: Human embryonic kidney (HEK) cells stably expressing human SK1, SK2, SK3, or IK channels.
-
Patch-Clamp Technique: Inside-out patch-clamp configuration was used to measure channel activity.
-
Solutions: Symmetrical K⁺ solutions were used for intracellular and extracellular solutions. The intracellular solution contained varying concentrations of Ca²⁺ buffered with EGTA to determine Ca²⁺ sensitivity.
-
Compound Application: NS13001 and other modulators were applied to the intracellular side of the patch membrane at various concentrations to determine their effect on channel activation at a fixed, sub-maximal Ca²⁺ concentration (e.g., 0.2 µM).
-
Data Analysis: Concentration-response curves were generated by normalizing the current at each compound concentration to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM). EC₅₀ values were calculated by fitting the data to a Hill equation.[3]
In Vivo Studies in SCA2 Mouse Model
-
Animal Model: Transgenic mice expressing the human ataxin-2 gene with 58 CAG repeats (58Q), a model for SCA2. Wild-type (WT) littermates were used as controls.
-
Drug Administration: NS13001 (30 mg/kg) or CyPPA (10 mg/kg) was administered daily via oral gavage for 3 consecutive weeks to 9-month-old mice.
-
Behavioral Analysis: Motor coordination was assessed using the balance beam walk and accelerating rotarod tests.
-
Pharmacokinetic Analysis: Blood plasma and brain tissue were collected at specified time points (e.g., 1 and 6 hours) after a single oral dose to determine compound concentrations using appropriate analytical methods (details not specified in the source).
-
Neuropathological Analysis: At the end of the treatment period, mice were sacrificed, and cerebellar tissue was processed for Transmission Electron Microscopy (TEM) to analyze Dark Cell Degeneration (DCD) of Purkinje cells. The percentage of normal, moderately degenerated, and severely degenerated Purkinje cells was quantified.[1]
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of SK2/SK3 Channels in Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability.[1][2] This family of ion channels is unique in its ability to couple intracellular calcium signals with the cell's membrane potential, thereby translating changes in internal calcium concentration into alterations in neuronal firing patterns.[3] Among the three subtypes found in the central nervous system (SK1, SK2, and SK3), SK2 and SK3 channels are prominently expressed and play pivotal, often distinct, roles in shaping neuronal communication.[4]
Activated exclusively by submicromolar concentrations of intracellular calcium, these channels conduct potassium ions, leading to membrane hyperpolarization or repolarization.[1] This outflow of positive charge dampens neuronal excitability, contributing significantly to the afterhyperpolarization (AHP) that follows action potentials, which in turn governs firing frequency and patterns.[2] SK2 and SK3 channels are implicated in a wide array of neuronal processes, from regulating intrinsic pacemaker activity in dopamine (B1211576) neurons to modulating synaptic plasticity at glutamatergic synapses, making them crucial players in learning, memory, and motor control.[5][6]
This technical guide provides a comprehensive overview of the molecular structure, biophysical properties, physiological roles, and pharmacological modulation of SK2 and SK3 channels. It is designed to serve as a detailed resource for researchers investigating neuronal function and for professionals in the field of drug development seeking to understand the therapeutic potential of targeting these critical ion channels.
Molecular Structure and Biophysical Properties
SK channels are tetrameric protein complexes, where four individual α-subunits assemble to form a central ion-conducting pore.[7] Each subunit consists of six transmembrane domains (S1-S6) and intracellular N- and C-termini. The pore loop, located between the S5 and S6 domains, contains the highly conserved "GYG" amino acid sequence that forms the selectivity filter for potassium ions.[8]
A defining feature of SK channels is their mechanism of activation. Unlike voltage-gated channels, their gating is largely voltage-independent.[7] Instead, they are activated by the binding of intracellular calcium to calmodulin (CaM), a calcium-sensing protein that is constitutively bound to the C-terminus of each SK channel subunit.[9] This tight association allows SK channels to function as sensitive detectors of local calcium fluctuations. SK2 and SK3 subunits can co-assemble to form functional heteromeric channels, which can exhibit biophysical and pharmacological properties that are intermediate to their homomeric counterparts.[10][11]
Data Presentation: Biophysical Properties of SK2 and SK3 Channels
The following table summarizes key quantitative data on the biophysical characteristics of homomeric SK2 and SK3 channels.
| Property | SK2 Channel | SK3 Channel | References |
| Alternate Names | KCa2.2, KCNN2 | KCa2.3, KCNN3 | [1][9] |
| Single-Channel Conductance | 10–20 pS | 10–20 pS | [1][7][8] |
| Gating Mechanism | Voltage-independent, activated by intracellular Ca2+ | Voltage-independent, activated by intracellular Ca2+ | [7] |
| Calcium Sensitivity (EC50) | ~0.3 µM | ~0.3 - 0.7 µM | [9][12] |
Distribution and Function in the Central Nervous System
SK2 and SK3 channels exhibit distinct but sometimes overlapping distribution patterns throughout the central nervous system, which underlies their diverse functional roles.
-
SK2 Channels: These channels are highly expressed in limbic and cortical areas, including the hippocampus, neocortex, and amygdala.[1][4] Within these regions, SK2 channels are found in both somatic and dendritic compartments of neurons.[4] Notably, in hippocampal CA1 pyramidal neurons, SK2 channels are strategically located in dendritic spines, in close proximity to NMDA-type glutamate (B1630785) receptors, where they play a crucial role in regulating synaptic plasticity.[1]
-
SK3 Channels: In contrast, SK3 channels are predominantly found in subcortical structures.[13] They are heavily expressed in the basal ganglia, particularly the substantia nigra and ventral tegmental area, as well as in the thalamus and various brainstem nuclei.[4] In midbrain dopamine neurons, SK3 channels are densely expressed on the soma and also throughout the dendritic tree.[5][14] This distribution is critical for their role in controlling the frequency and regularity of pacemaker firing in these neurons.[5][14]
Functionally, this differential localization translates to specialized roles. In dopamine neurons of the substantia nigra, somatic SK3 channels are primary regulators of the overall firing frequency , while dendritic SK2 channels contribute more to the precision and regularity of the firing pattern.[5][14]
Signaling Pathways and Modulation
The activity of SK2 and SK3 channels is not static; it is dynamically regulated by a variety of intracellular signaling pathways, primarily through post-translational modifications that alter the channel's sensitivity to calcium.
Core Activation Mechanism: The fundamental activation gate for SK channels is the binding of Ca2+ to the C-lobe of the constitutively associated Calmodulin (CaM). This binding event induces a conformational change that is transmitted to the channel pore, leading to its opening.
Modulation by Kinases and Phosphatases:
-
Casein Kinase 2 (CK2) and Protein Phosphatase 2A (PP2A): SK channels exist in a complex with both CK2 and PP2A. CK2 can phosphorylate CaM, which decreases the apparent calcium sensitivity of the channel complex, meaning more calcium is required for activation.[12] Conversely, PP2A dephosphorylates CaM, restoring its high sensitivity to calcium. This enzymatic push-and-pull allows for dynamic tuning of channel activity.
-
Protein Kinase A (PKA): PKA plays a significant role in regulating the number of SK2 channels present at the synapse. PKA-mediated phosphorylation of the SK2 channel's C-terminus can lead to the internalization of the channel from the cell surface, reducing its functional impact on synaptic transmission.[1] This mechanism is a key component of some forms of synaptic plasticity.
Role in Synaptic Plasticity
At excitatory synapses, particularly in the hippocampus, dendritic SK2 channels are key players in regulating synaptic strength. They form a powerful negative feedback loop with NMDA receptors (NMDARs).
The process unfolds as follows:
-
Glutamate release from the presynaptic terminal activates postsynaptic AMPA and NMDA receptors.
-
Depolarization from AMPA receptor activation relieves the magnesium block on NMDARs, allowing calcium to flow into the dendritic spine.
-
This influx of calcium activates nearby SK2 channels.
-
The opening of SK2 channels leads to a potassium efflux, which hyperpolarizes the local membrane.
-
This hyperpolarization limits further NMDAR activation by promoting the magnesium block and reduces the overall synaptic potential.
By controlling the duration and magnitude of NMDAR-mediated calcium influx, SK2 channels effectively raise the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[6] The removal or inhibition of synaptic SK2 channels, for instance via PKA-mediated endocytosis during a strong synaptic stimulus, facilitates LTP induction.
Pharmacology of SK2 and SK3 Channels
The development of pharmacological tools to modulate SK channels has been instrumental in dissecting their physiological roles and exploring their therapeutic potential. These compounds can be broadly categorized as blockers (inhibitors) and positive modulators (activators).
Data Presentation: Pharmacological Modulators of SK2 and SK3 Channels
| Compound | Class | Target(s) | Potency (IC50 / EC50) | References |
| Apamin (B550111) | Blocker (Peptide Toxin) | SK2 > SK3 > SK1 | SK2: 30 - 141 pMSK3: 0.6 - 4.0 nM | [10][14][15][16] |
| UCL1684 | Blocker (Organic Molecule) | SK1/SK2 > SK3 | SK2: ~350 pMSK3: 2.5 - 9.5 nM | [10] |
| NS309 | Positive Modulator | SK1/SK2/SK3/IK | SK3: ~150 nM | [3][6][17] |
| CyPPA | Positive Modulator | SK3 > SK2 | SK3: 5.6 µMSK2: 14 µM | [3][13][18][19] |
The overlapping pharmacology and the tendency of SK subunits to form heteromers present significant challenges for developing highly subtype-selective drugs.[10]
Experimental Protocols
Investigating the function and regulation of SK2 and SK3 channels requires a combination of specialized techniques. Below are detailed methodologies for key experimental approaches.
Protocol 1: Electrophysiological Recording of SK Currents (Whole-Cell & Inside-Out Patch-Clamp)
This protocol allows for the direct measurement of ion flow through SK channels in cultured cells or acute brain slices.
Objective: To isolate and characterize SK channel currents.
A. Whole-Cell Recording (to measure macroscopic currents):
-
Solutions:
-
External (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and a calculated amount of CaCl2 to achieve a desired free [Ca2+] (e.g., 1 µM to activate SK channels). pH adjusted to 7.3 with KOH.
-
-
Procedure:
-
Prepare cells or brain slices and place them in the recording chamber perfused with aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[2]
-
Approach a target neuron under visual guidance (e.g., DIC microscopy).
-
Apply gentle positive pressure to the pipette. Once touching the cell membrane, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
To elicit SK currents, use a voltage step protocol (e.g., a step to 0 mV for 100-200 ms) to open voltage-gated calcium channels, leading to Ca2+ influx and subsequent SK channel activation, which is often measured as a tail current upon repolarization.
-
Confirm the current is from SK channels by applying a specific blocker like apamin and observing the reduction in current.
-
B. Inside-Out Patch Recording (to study single channels and Ca2+ sensitivity):
-
Solutions:
-
Pipette (External): Symmetrical K+ solution, e.g., (in mM) 140 KCl, 10 HEPES, 2 MgCl2.
-
Bath (Internal): Same as pipette solution, but with varying concentrations of buffered Ca2+ (using EGTA/CaCl2) to generate a Ca2+ dose-response curve.
-
-
Procedure:
-
Achieve a GΩ seal as in the cell-attached mode.
-
Retract the pipette from the cell, pulling the membrane patch away. The intracellular face of the membrane is now exposed to the bath solution.[20][21]
-
Apply a constant holding potential (e.g., +50 mV) to drive K+ ions through any open channels.
-
Perfuse the bath with solutions containing different known concentrations of free Ca2+ to determine the EC50 for channel activation.
-
Record single-channel openings and closings to analyze conductance and kinetics.
-
Protocol 2: Immunohistochemistry for SK Channel Localization
This protocol is used to visualize the anatomical distribution of SK2 and SK3 proteins in brain tissue.
Objective: To determine the cellular and subcellular location of SK2/SK3 channels.
-
Tissue Preparation:
-
Deeply anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with 1x PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibrating microtome. Collect free-floating sections in PBS.
-
-
Staining Procedure:
-
Permeabilization & Blocking: Wash sections 3x in PBS. Incubate for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to SK2 or SK3, diluted in blocking buffer, for 24-48 hours at 4°C with gentle agitation. Optimal antibody concentration must be determined empirically.
-
Washing: Wash sections thoroughly 3-5 times with PBS containing 0.1% Triton X-100 (PBS-T).
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature in the dark with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) that recognizes the species of the primary antibody.
-
Final Washes & Mounting: Wash sections 3x with PBS-T and then 1x with PBS. Mount the sections onto glass slides and allow them to dry.
-
Coverslipping: Add a drop of antifade mounting medium (which may contain a nuclear counterstain like DAPI) and apply a coverslip.
-
-
Imaging:
-
Visualize the staining using a confocal or epifluorescence microscope. Acquire images using appropriate laser lines and filters for the chosen fluorophores.
-
Protocol 3: Co-immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to determine if SK channels physically associate with regulatory proteins (e.g., CaM, CK2, PP2A) in native tissue.
Objective: To identify proteins that form a complex with SK2 or SK3 channels.
-
Lysate Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., hippocampus for SK2, substantia nigra for SK3) in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the homogenate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and discard them, keeping the supernatant.
-
Antibody Incubation: Add the primary antibody against the target protein (e.g., anti-SK2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. A negative control using a non-specific IgG from the same species is crucial.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane for Western blotting.
-
Probe the blot with antibodies against the potential interacting partners (e.g., anti-CaM, anti-CK2) to see if they were pulled down with the target SK channel.
-
Therapeutic Potential and Future Directions
The profound influence of SK2 and SK3 channels on neuronal excitability makes them compelling targets for therapeutic intervention in a range of neurological and psychiatric disorders.
-
Neurological Disorders: Dysfunction in SK channel activity has been linked to conditions like Parkinson's disease, where the firing patterns of dopamine neurons are disrupted, and certain forms of epilepsy and ataxia. Modulating SK channels could help restore normal neuronal firing and alleviate symptoms.
-
Cognitive Enhancement: Given the role of SK2 channels in constraining synaptic plasticity, their inhibition has been proposed as a strategy for cognitive enhancement. Blocking SK2 channels can lower the threshold for LTP induction, potentially facilitating learning and memory processes.[6]
-
Addiction and Reward Pathways: SK channels in reward-related brain regions, such as the ventral tegmental area and nucleus accumbens, are implicated in the plastic changes that occur following chronic exposure to drugs of abuse.[22] Targeting these channels may offer new avenues for treating addiction.
Future Directions: Key challenges remain in the field. The development of truly subtype-selective pharmacological agents is paramount to avoid off-target effects. Further research is needed to understand the precise stoichiometry and function of heteromeric SK channels in different neuronal populations. Elucidating the signaling cascades that regulate SK channel expression and function in disease states will be crucial for designing targeted and effective therapies.
Conclusion
SK2 and SK3 channels are master regulators of neuronal excitability, acting as a crucial interface between intracellular calcium signaling and membrane potential. Their distinct anatomical distributions and subcellular localizations enable them to perform specialized functions, from setting the pace and precision of neuronal firing to gating the induction of synaptic plasticity. Through a complex network of protein-protein interactions and post-translational modifications, their activity is exquisitely tuned to meet the dynamic needs of the neuron. A deep understanding of these channels not only illuminates fundamental principles of neuroscience but also opens exciting new avenues for the development of novel therapeutics for a host of debilitating brain disorders.
References
- 1. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative immunohistochemical distribution of three small-conductance Ca2+-activated potassium channel subunits, SK1, SK2, and SK3 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SK channel - Wikipedia [en.wikipedia.org]
- 9. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 16. Apamin interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. scientifica.uk.com [scientifica.uk.com]
- 21. Patch clamp - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
NS13001: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Selective KCa2.2/KCa2.3 Channel Modulator
This technical guide provides a comprehensive overview of NS13001, a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
NS13001 is a small molecule with the chemical formula C17H16ClN7.[1][2] Its chemical structure is characterized by a purine (B94841) core with a substituted pyrazole (B372694) and a chlorophenyl amine group.
Table 1: Chemical and Physical Properties of NS13001
| Property | Value | Reference |
| IUPAC Name | N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine | [1][3] |
| Chemical Formula | C17H16ClN7 | [1][2] |
| Molecular Weight | 353.81 g/mol | [1][2] |
| CAS Number | 1063331-94-1 | [1][3] |
| SMILES String | CN1C=NC2=C(NC3=CC=C(Cl)C=C3)N=C(N4N=C(C)C=C4C)N=C12 | [1] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.3 mg/ml | [3] |
Pharmacological Properties
NS13001 acts as a selective positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[3][4] It enhances the sensitivity of these channels to intracellular calcium, thereby increasing potassium efflux and causing hyperpolarization of the cell membrane.[5]
Table 2: Pharmacological Activity of NS13001
| Parameter | Value | Target | Reference |
| EC50 | 1.8 µM | KCa2.2 (SK2) | [4] |
| EC50 | 0.14 µM | KCa2.3 (SK3) | [4] |
| Mechanism of Action | Positive Allosteric Modulator | KCa2.2/KCa2.3 | [3][4] |
Signaling Pathway
The activation of KCa2.2/KCa2.3 channels by NS13001 has significant downstream effects on neuronal excitability. By increasing potassium conductance, NS13001 contributes to the medium afterhyperpolarization (mAHP) that follows an action potential. This hyperpolarization reduces the firing frequency of neurons.
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology
This protocol is designed to characterize the effects of NS13001 on KCa2.2/KCa2.3 channels expressed in a heterologous system, such as HEK293 cells.
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transiently transfect the cells with plasmids encoding the desired human KCa2 channel subtype (hKCa2.2 or hKCa2.3) using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Pipette (Extracellular) Solution: 140 mM KCl, 2 mM MgCl2, 2 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with KOH.
-
Bath (Intracellular) Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, with the free Ca2+ concentration buffered to the desired level (e.g., 1 µM) using appropriate amounts of CaCl2 and EGTA, adjusted to pH 7.2 with KOH.
-
Establish a gigaohm seal with a transfected cell and excise an inside-out patch.
-
Hold the membrane potential at a constant voltage (e.g., -80 mV).
-
Record baseline channel activity in the presence of the desired intracellular Ca2+ concentration.
-
-
Compound Application and Data Analysis:
-
Prepare stock solutions of NS13001 in DMSO.
-
Dilute the stock solution to the final desired concentrations in the bath solution.
-
Perfuse the inside-out patch with the NS13001-containing solution.
-
Record the change in channel current in response to NS13001.
-
Analyze the data to determine the EC50 value by fitting the concentration-response curve to the Hill equation.
-
In Vivo Efficacy in a Mouse Model of Spinocerebellar Ataxia Type 2 (SCA2)
This protocol describes the oral administration of NS13001 to a transgenic mouse model of SCA2 to assess its therapeutic potential.
Methodology:
-
Animal Model:
-
Utilize a transgenic mouse model of Spinocerebellar Ataxia Type 2 (e.g., SCA2-58Q).
-
-
Compound Formulation and Administration:
-
Prepare a suspension of NS13001 at a concentration of 30 mg/kg in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in a corn flour suspension.
-
Administer the suspension orally to the mice daily.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the beam walk test and rotarod test to assess motor coordination and balance before and after treatment.
-
Record the number of foot slips on the beam walk and the latency to fall from the accelerating rotarod.
-
-
Data Analysis:
-
Compare the performance of the NS13001-treated group to a vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed improvements in motor function.
-
Proposed Radioligand Binding Assay
While a specific radioligand for NS13001 is not commercially available, a competitive binding assay could be developed to investigate its direct interaction with KCa2.2/KCa2.3 channels. This would likely involve the custom synthesis of a radiolabeled analog of NS13001 or a known SK channel blocker.
Hypothetical Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells stably expressing either hKCa2.2 or hKCa2.3.
-
Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation.
-
Resuspend the membranes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-apamin or a custom tritiated NS13001 analog), and varying concentrations of unlabeled NS13001.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of NS13001 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Logical Relationship of Experimental Approaches:
Conclusion
NS13001 is a valuable research tool for investigating the physiological and pathophysiological roles of KCa2.2 and KCa2.3 channels. Its selectivity and potency make it a promising lead compound for the development of therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as certain types of ataxia. The experimental protocols outlined in this guide provide a framework for further investigation into the properties and potential applications of this selective SK channel modulator.
References
- 1. KCa2 and KCa3 Channels in Learning and Memory Processes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-conductance calcium-activated potassium type 2 channels (SK2, KCa2.2) in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of NS13001: A Selective SK2/3 Channel Positive Modulator
NS13001 is a novel small molecule that has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly spinocerebellar ataxia type 2 (SCA2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NS13001, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
NS13001 was identified through a chemical optimization program based on the scaffold of a known SK2/3 channel positive modulator, CyPPA.[1] The goal of this program was to develop a compound with the combined potency of the pan-selective SK/IK channel modulator NS309 and the subtype selectivity of CyPPA.[2] The rationale for developing a selective SK2/3 channel activator stems from the crucial role of these channels in regulating the firing patterns of Purkinje cells in the cerebellum.[1] Irregular firing and eventual death of these cells are hallmarks of spinocerebellar ataxias.[1] By selectively modulating SK2/3 channels, NS13001 was designed to restore regular pacemaker activity in these neurons, offering a targeted therapeutic approach.[1][3]
Mechanism of Action: A Selective Allosteric Modulator
NS13001 acts as a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a pronounced selectivity for the SK2 and SK3 subtypes over the SK1 subtype.[1][2] Its mechanism of action does not involve direct channel opening but rather a sensitization of the channel to its endogenous activator, intracellular calcium (Ca²⁺).[1]
Electrophysiological Characterization
Electrophysiological studies using inside-out patch-clamp recordings on human SK (hSK) channel subtypes have elucidated the specific effects of NS13001. The compound causes a concentration-dependent increase in hSK3 and hSK2 channel currents at sub-saturating intracellular Ca²⁺ concentrations.[1] A key finding is that NS13001 induces a significant left-ward shift in the Ca²⁺-activation curves for hSK3 and hSK2 channels, meaning the channels become active at lower intracellular Ca²⁺ levels.[1][2] In contrast, it has a marginal effect on hSK1 channels.[1][2] The presence of a minimal "enabling" concentration of Ca²⁺ (≤ 0.01 μM) is necessary for NS13001 to exert its modulatory effect.[1]
Quantitative Potency and Selectivity
The subtype selectivity of NS13001 is a defining feature. The compound displays the highest potency for the hSK3 subtype, followed by hSK2, with a significantly lower effect on hSK1. This selectivity profile (SK3 > SK2 >>> SK1) is a considerable advantage over less selective SK channel activators.[1][2]
| Parameter | hSK1 | hSK2 | hSK3 | Reference |
| EC₅₀ (μM) | >10 | 1.6 | 0.11 | [1] |
| Efficacy (%) | Marginal Increase | 90 | 90 | [1] |
| Hill Coefficient (n_H_) | Not Determined | 1.4 | 1.4 | [1] |
| Parameter | Control (No NS13001) | With 1 μM NS13001 | Reference |
| hSK1 EC₅₀ for Ca²⁺ (μM) | 0.42 | 0.36 | [1][2] |
| hSK2 EC₅₀ for Ca²⁺ (μM) | 0.42 | 0.18 | [1][2] |
| hSK3 EC₅₀ for Ca²⁺ (μM) | 0.42 | 0.11 | [1][2] |
Signaling Pathway of SK Channel Modulation by NS13001
Caption: Mechanism of NS13001 action on SK2/3 channels.
Preclinical Development in a Model of Spinocerebellar Ataxia Type 2 (SCA2)
The therapeutic potential of NS13001 has been evaluated in a transgenic mouse model of SCA2 (58Q), which expresses the human Ataxin-2 protein with a polyglutamine expansion.[1] These mice develop progressive motor deficits and Purkinje cell loss, mirroring the human disease.[1]
In Vitro Efficacy: Restoration of Purkinje Cell Firing
Application of NS13001 to cerebellar slices from SCA2 mice demonstrated its ability to restore the regular pacemaker activity of Purkinje cells, which is otherwise irregular in this disease model.[1][4] This provided a direct physiological correlate for its potential therapeutic effect.
In Vivo Efficacy: Improvement of Motor Performance
To assess the in vivo efficacy, 9-month-old symptomatic SCA2 mice were treated orally with NS13001 for three consecutive weeks.[1] The compound showed significant improvements in motor coordination and balance.
| Test | Vehicle Control (SCA2 Mice) | NS13001 (30 mg/kg) (SCA2 Mice) | Outcome | Reference |
| Balance Beam Walk (Footslips) | No significant improvement | Significant reduction in footslips | NS13001 improved performance | [1] |
| Accelerating Rotarod (Latency to Fall) | No significant improvement | Significant increase in latency to fall | NS13001 improved performance | [1] |
Notably, the performance of wild-type mice was not significantly affected by NS13001, indicating that its beneficial effects are specific to the pathological state.[1]
Experimental Workflow for Preclinical SCA2 Mouse Study
Caption: Workflow of the in vivo study in SCA2 mice.
Logical Diagram of NS13001 Subtype Selectivity
Caption: Potency and selectivity of NS13001 for SK channels.
Clinical Development Status
While preclinical studies have identified NS13001 as a promising therapeutic agent for SCA2 and potentially other ataxias, there is currently no publicly available information regarding its advancement into human clinical trials.[1][5] However, other compounds that modulate SK channels, such as riluzole, have undergone clinical investigation for various forms of ataxia, suggesting that this mechanism is a viable target for clinical development.[3][6][7]
Experimental Protocols
Electrophysiology (Inside-Out Patch-Clamp)
-
Cell Line: HEK293 cells stably expressing human SK1, SK2, or SK3 channels.
-
Recording Configuration: Inside-out patch-clamp configuration.
-
Solutions: Symmetrical K⁺ solutions were used, with the intracellular solution containing buffered Ca²⁺ concentrations ranging from 0.01 µM to 10 µM.
-
Voltage Protocol: Voltage ramps were applied to generate current-voltage (I-V) relationships.
-
Compound Application: NS13001 was applied to the intracellular side of the patch at various concentrations to determine concentration-response relationships and its effect on the Ca²⁺-sensitivity of the channels.[1]
-
Data Analysis: Currents were measured at a specific voltage (e.g., -75 mV). Concentration-response data were fitted to the Hill equation to determine EC₅₀ and Hill coefficients. Ca²⁺-activation curves were generated in the absence and presence of NS13001 to determine the shift in Ca²⁺ sensitivity.[1]
In Vivo Mouse Studies (SCA2 Model)
-
Animal Model: Transgenic mice expressing human Ataxin-2 with 58 CAG repeats (58Q) under a Purkinje cell-specific promoter.[1] Age-matched wild-type mice were used as controls.
-
Drug Administration: NS13001 was administered orally at a dose of 30 mg/kg for 3 consecutive weeks to 9-month-old mice.[1] A vehicle control group was also included.
-
Behavioral Testing:
-
Balance Beam Walk: Mice were trained to traverse a narrow wooden beam. The number of footslips was recorded and averaged over several trials.
-
Accelerating Rotarod: Mice were placed on a rotating rod that gradually increased in speed. The latency to fall was recorded.
-
-
Experimental Timeline: Motor performance was assessed before the start of the treatment (baseline) and after the 3-week treatment period.[1]
-
Statistical Analysis: Appropriate statistical tests were used to compare the performance of the NS13001-treated group with the vehicle-treated group before and after treatment.
Conclusion
NS13001 is a potent and selective positive modulator of SK2/3 channels that effectively restores Purkinje cell firing and improves motor function in a preclinical model of SCA2.[1] Its well-defined mechanism of action and demonstrated in vivo efficacy highlight its potential as a therapeutic candidate for spinocerebellar ataxias and possibly other neurological disorders characterized by neuronal hyperexcitability. Further studies, including progression to clinical trials, will be necessary to determine its safety and efficacy in humans.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ataxic Symptoms in Huntington’s Disease Transgenic Mouse Model Are Alleviated by Chlorzoxazone [frontiersin.org]
- 4. Frontiers | Aberrant Cerebellar Circuitry in the Spinocerebellar Ataxias [frontiersin.org]
- 5. Disrupted Calcium Signaling in Animal Models of Human Spinocerebellar Ataxia (SCA) [mdpi.com]
- 6. Precision medicine in spinocerebellar ataxias: treatment based on common mechanisms of disease - Bushart - Annals of Translational Medicine [atm.amegroups.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
An In-depth Technical Guide to NS13001 for Studying Potassium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NS13001, a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes (KCa2.2 and KCa2.3). NS13001 serves as a critical tool for investigating the physiological roles of these channels and exploring their therapeutic potential in neurological disorders.
Core Compound Properties and Mechanism of Action
NS13001 is a positive allosteric modulator of SK2 and SK3 channels.[1][2] Its mechanism of action does not involve direct channel opening but rather an increase in the apparent sensitivity of the channels to intracellular calcium (Ca²⁺).[1][3] This is achieved by shifting the Ca²⁺ concentration-response curve to the left, enabling channel activation at lower intracellular Ca²⁺ concentrations.[1] Notably, NS13001 is ineffective in the absence of intracellular Ca²⁺.[1]
Key Features:
-
High Potency and Selectivity: NS13001 displays nanomolar to micromolar potency for SK3 and SK2 channels, respectively, with significantly lower activity at SK1 channels.[1]
-
Favorable Off-Target Profile: Compared to other SK channel modulators like NS309 and CyPPA, NS13001 exhibits fewer off-target effects. It has been shown to have no effect on hERG or voltage-gated sodium channels at concentrations up to 10 µM.[1]
-
In Vivo Efficacy: Oral administration of NS13001 has demonstrated therapeutic potential in animal models of neurological disorders, such as spinocerebellar ataxia type 2 (SCA2).[1][2]
Quantitative Data for NS13001
The following tables summarize the key quantitative parameters of NS13001's interaction with human SK (hSK) channel subtypes as determined by inside-out patch-clamp electrophysiology on HEK293 cells.
Table 1: Potency and Efficacy of NS13001 on hSK Channels
| Parameter | hSK1 | hSK2 | hSK3 |
| EC₅₀ (µM) | > 100[1] | 1.6[1] | 0.14[1] |
| Hill Coefficient (nH) | N/A | 1.4[1] | 1.0[1] |
| Efficacy (% of max Ca²⁺ activation) | Marginal Increase[1] | 90%[1] | 90%[1] |
Table 2: Effect of 1 µM NS13001 on the Ca²⁺ Sensitivity of hSK Channels
| Parameter | Control (no NS13001) | + 1 µM NS13001 |
| hSK1 EC₅₀ for Ca²⁺ (µM) | 0.42[1] | 0.36[1] |
| hSK2 EC₅₀ for Ca²⁺ (µM) | 0.42[1] | 0.18[1] |
| hSK3 EC₅₀ for Ca²⁺ (µM) | 0.42[1] | 0.11[1] |
Signaling Pathway and Mechanism of Action
NS13001 facilitates the opening of SK2 and SK3 channels by modulating the interaction between intracellular calcium, calmodulin (CaM), and the channel itself. The binding of NS13001 to an allosteric site on the channel complex enhances the conformational changes induced by Ca²⁺ binding to CaM, leading to channel gating at lower Ca²⁺ concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments involving NS13001.
Electrophysiological Characterization of NS13001 in HEK293 Cells
This protocol describes the inside-out patch-clamp technique used to determine the potency, efficacy, and calcium-sensitizing effects of NS13001 on stably expressed human SK channel subtypes.
Experimental Workflow:
Materials and Solutions:
-
Cell Lines: HEK293 cells stably expressing human SK1, SK2, or SK3 channels.
-
Pipette (Extracellular) Solution:
-
KCl: 150 mM
-
HEPES: 10 mM
-
MgCl₂: 1 mM
-
CaCl₂: 1 mM
-
pH adjusted to 7.4 with KOH
-
-
Bath (Intracellular) Solution:
-
KCl: 150 mM
-
HEPES: 10 mM
-
EGTA: 5 mM
-
Variable amounts of CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 0.01 µM, 0.2 µM, 10 µM), calculated using a calcium chelation program.
-
pH adjusted to 7.2 with KOH
-
Procedure:
-
Culture HEK293 cells expressing the desired hSK channel subtype under standard conditions.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the pipette solution.
-
Establish a gigaohm seal on a single cell and excise the patch to achieve the inside-out configuration.
-
Perfuse the intracellular face of the patch with the bath solution containing a low, sub-activating concentration of free Ca²⁺ (e.g., 0.2 µM).
-
Apply a series of voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit SK channel currents. The holding potential should be set to 0 mV.
-
Record baseline currents.
-
Sequentially apply increasing concentrations of NS13001 (e.g., 0.001 µM to 10 µM) to the bath solution while continuing to apply voltage ramps and record currents.
-
To determine the effect on Ca²⁺ sensitivity, repeat the experiment with different free Ca²⁺ concentrations in the bath solution in the presence and absence of a fixed concentration of NS13001 (e.g., 1 µM).
-
For data analysis, measure the current amplitude at a negative potential (e.g., -75 mV) from the voltage ramps. Normalize the currents to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) in the same patch.
-
Fit the concentration-response data to the Hill equation to determine EC₅₀ and the Hill coefficient.
In Vivo Evaluation of NS13001 in a Mouse Model of Spinocerebellar Ataxia Type 2 (SCA2)
This protocol outlines the methodology for assessing the therapeutic potential of NS13001 in a transgenic mouse model of SCA2.
Experimental Design:
Materials and Methods:
-
Animal Model: Transgenic mice expressing the human Ataxin-2 gene with a polyglutamine expansion (e.g., SCA2-58Q mice).
-
Compound Formulation: NS13001 is prepared for oral gavage in a suitable vehicle.
-
Behavioral Assays:
-
Balance Beam Test: Mice are trained to traverse a narrow beam, and the number of foot slips is recorded.
-
Accelerating Rotarod: The latency to fall from a rotating rod with increasing speed is measured.
-
Procedure:
-
At a specified age (e.g., 9 months), subject the SCA2 mice to baseline motor coordination tests.
-
Randomly assign mice to a vehicle control group or an NS13001 treatment group.
-
Administer NS13001 (e.g., 30 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 3 weeks).[1]
-
After the treatment period, re-evaluate motor performance using the same behavioral assays.
-
At the end of the study, euthanize the animals and perfuse them for histological analysis.
-
Collect cerebellar tissue, section, and stain to quantify Purkinje cell numbers and assess neuropathological changes.
-
Statistically compare the behavioral and histological outcomes between the treatment and control groups.
Conclusion
NS13001 is a highly valuable pharmacological tool for the study of SK2 and SK3 channel function. Its selectivity and favorable pharmacokinetic properties make it superior to many other available SK channel modulators for both in vitro and in vivo investigations. The detailed protocols and data presented in this guide are intended to facilitate the effective use of NS13001 in advancing our understanding of potassium channel physiology and its role in disease.
References
In Vitro Characterization of NS13001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS13001 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. This document provides a comprehensive overview of the in vitro pharmacological and biophysical properties of NS13001. The data herein supports its characterization as a valuable research tool and a potential therapeutic candidate for disorders associated with neuronal hyperexcitability. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included to facilitate understanding.
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and firing patterns. The SK channel family comprises three subtypes: SK1, SK2, and SK3, which are voltage-independent ion channels gated by intracellular calcium. Their activation leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in neuronal firing frequency. Consequently, positive modulators of SK channels have emerged as a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by neuronal hyperexcitability.
NS13001 has been developed as a selective modulator of SK2 and SK3 channels, demonstrating a favorable profile compared to less selective compounds. This guide details the in vitro studies undertaken to characterize the potency, selectivity, and mechanism of action of NS13001.
Potency and Efficacy at SK Channels
The potency and efficacy of NS13001 on human SK (hSK) channel subtypes were determined using electrophysiological recordings from inside-out patches of HEK293 cells stably expressing either hSK1, hSK2, or hSK3 channels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of NS13001's activity on hSK channels.
| Parameter | hSK1 | hSK2 | hSK3 |
| EC50 (µM) | > 100 | 1.6 | 0.14[1] |
| Hill Coefficient (nH) | N/A | 1.4[1] | 1.0[1] |
| Efficacy (%) | Marginal Increase | 90[1] | 91[1] |
Table 1: Potency and Efficacy of NS13001 on hSK Channel Subtypes.
Experimental Protocol: Inside-Out Patch-Clamp Electrophysiology
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the respective human SK channel subtype (hSK1, hSK2, or hSK3).
-
Recording Configuration: Inside-out patch-clamp.
-
Pipette Solution (Extracellular): Composition typically includes (in mM): 140 KCl, 10 HEPES, 2 MgCl2, pH adjusted to 7.4 with KOH.
-
Bath Solution (Intracellular): Composition typically includes (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration, pH adjusted to 7.2 with KOH.
-
Voltage Protocol: The membrane potential was typically held at -80 mV, and current-voltage (I-V) relationships were determined by applying voltage ramps.
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of NS13001 at a fixed intracellular Ca2+ concentration (e.g., 0.2 µM). The data were fitted to the Hill equation to determine the EC50 and Hill coefficient. Efficacy was determined by comparing the maximal current induced by NS13001 to the current elicited by a saturating concentration of intracellular Ca2+ (e.g., 10 µM).
Mechanism of Action: Positive Allosteric Modulation
NS13001 enhances the activity of SK2 and SK3 channels by increasing their sensitivity to intracellular calcium. This allosteric mechanism means that NS13001 does not directly open the channel but rather potentiates its opening in the presence of Ca2+.
Calcium Sensitivity Shift
In the presence of 1 µM NS13001, the Ca2+-activation curve for hSK3 is significantly left-shifted, with the EC50 for Ca2+ decreasing from approximately 0.42 µM to 0.11 µM.[1] A similar, though less pronounced, leftward shift is observed for hSK2, with the Ca2+ EC50 decreasing to 0.18 µM.[1] NS13001 has no significant effect on the calcium sensitivity of hSK1 channels.[1]
Signaling Pathway Diagram
Selectivity Profile
The selectivity of a compound is paramount for its utility as a research tool and its potential as a therapeutic agent. NS13001 exhibits a high degree of selectivity for SK2 and SK3 channels.
SK Channel Subtype Selectivity
As detailed in Table 1, NS13001 is highly selective for hSK3 over hSK2 and displays minimal activity at hSK1 channels. The selectivity profile is hSK3 > hSK2 >>> hSK1.
Off-Target Activity
To assess its broader selectivity, the activity of NS13001 against other key ion channels was evaluated. Notably, NS13001 had no effect on hERG or voltage-gated sodium channels at concentrations up to 10 µM.[1] This represents a significant improvement in the safety profile compared to other SK channel modulators. A comprehensive selectivity panel against a wider range of receptors, ion channels, and enzymes has not been reported in the public domain.
Binding Affinity
Direct radioligand binding assays to determine the dissociation constant (Kd) of NS13001 for SK2 and SK3 channels have not been publicly reported. The EC50 values obtained from functional electrophysiology assays (Table 1) serve as a measure of the compound's functional potency.
Proposed Experimental Protocol: Radioligand Binding Assay
A hypothetical radioligand binding assay to determine the Kd of NS13001 would involve the following general steps:
-
Membrane Preparation: Preparation of cell membranes from HEK293 cells overexpressing the target SK channel subtype.
-
Radioligand: A tritiated or iodinated form of a known SK channel ligand would be required.
-
Competition Assay: Incubation of the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled NS13001.
-
Separation: Separation of bound and free radioligand via filtration.
-
Detection: Quantification of radioactivity to determine the amount of bound radioligand.
-
Data Analysis: Calculation of the IC50 value, which can then be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
Conclusion
The in vitro characterization of NS13001 reveals it to be a potent and selective positive allosteric modulator of SK2 and SK3 channels. Its mechanism of action, involving an increase in the calcium sensitivity of these channels, provides a clear rationale for its potential therapeutic applications in disorders arising from neuronal hyperexcitability. The favorable selectivity profile, particularly the lack of activity at hERG and voltage-gated sodium channels at therapeutic concentrations, underscores its potential as a safe and effective pharmacological agent. Further studies, including comprehensive off-target screening and direct binding assays, would further solidify its profile for drug development purposes.
References
Technical Whitepaper: The Effects of NS13001 on Cerebellar Purkinje Cell Firing
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebellar Purkinje cells (PCs) are crucial for motor coordination, and their regular, spontaneous firing is essential for proper cerebellar function. Dysregulation of this firing pattern is a hallmark of several neurological disorders, including spinocerebellar ataxias (SCAs). Small-conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype, are key regulators of the firing regularity and afterhyperpolarization in Purkinje cells. This document provides a detailed technical overview of NS13001, a novel, potent, and selective positive allosteric modulator of SK2 and SK3 channels. We will examine its mechanism of action, its quantitative effects on SK channel subtypes, and its consequential impact on stabilizing Purkinje cell firing patterns, highlighting its therapeutic potential for cerebellar ataxias.
Introduction to NS13001 and SK Channels
Purkinje cells, the sole output neurons of the cerebellar cortex, exhibit a characteristic pacemaker-like firing of action potentials. The regularity of this tonic firing is critical for encoding motor information. This firing pattern is shaped by a complex interplay of various ion channels, with SK channels playing a pivotal role in the afterhyperpolarization (AHP) that follows an action potential, thereby controlling the interspike interval and overall firing frequency.
In pathological conditions such as Spinocerebellar Ataxia Type 2 (SCA2), Purkinje cells lose their regular pacemaking and begin to fire in irregular bursts, which contributes to motor deficits and eventual cell death. Pharmacological activation of SK channels has emerged as a promising therapeutic strategy to restore regular firing.
NS13001 is a novel compound identified as a selective positive modulator of SK2 and SK3 channels. Unlike pan-selective SK channel activators, its selectivity offers the potential for more targeted therapeutic effects with a potentially better side-effect profile.
Mechanism of Action of NS13001
NS13001 acts as a positive allosteric modulator of SK channels, meaning it enhances the channel's opening probability in the presence of its primary ligand, intracellular calcium (Ca²+). It does not activate the channel in the absence of Ca²+. The primary mechanism is a significant left-ward shift in the Ca²+ concentration-response curve, effectively increasing the channel's sensitivity to ambient intracellular Ca²+. This leads to an increased K+ efflux for a given level of Ca²+ influx, enhancing the AHP, stabilizing the membrane potential, and promoting a more regular, pacemaker-like firing pattern.
Quantitative Data: Potency and Selectivity
The pharmacological profile of NS13001 was characterized using electrophysiological recordings from HEK293 cells expressing human SK (hSK) channel subtypes. The data demonstrate a clear selectivity for hSK3 and hSK2 over hSK1 channels.
Table 1: Potency and Selectivity of NS13001 on Human SK Channel Subtypes
| Channel Subtype | EC₅₀ (μM) | Hill Coefficient (n H) | Efficacy (% of max Ca²⁺ activation) | Reference |
|---|---|---|---|---|
| hSK3 | 0.14 | 1.0 | ~90% | |
| hSK2 | 1.8 | 1.4 | Not specified | |
| hSK1 | > 100 | Not applicable | No stimulating effect |
Data derived from inside-out patch-clamp experiments at a fixed intracellular Ca²⁺ concentration of 0.2 μM.
Table 2: Effect of NS13001 (1 μM) on Ca²⁺ Sensitivity of hSK Channels
| Channel Subtype | Control EC₅₀ for Ca²⁺ (μM) | EC₅₀ for Ca²⁺ with NS13001 (μM) | Fold Shift | Reference |
|---|---|---|---|---|
| hSK3 | 0.42 | 0.11 | 3.8 | |
| hSK2 | 0.42 | 0.18 | 2.3 | |
| hSK1 | 0.42 | 0.36 | 1.2 |
The control EC₅₀ for Ca²⁺ is virtually identical for all three subtypes in the absence of the compound.
Effects on Purkinje Cell Firing
While direct, quantitative data on the firing rate of wild-type Purkinje cells in response to NS13001 is not detailed in the primary studies, its therapeutic effect is demonstrated in a transgenic mouse model of SCA2, where Purkinje cells exhibit irregular firing. SK channel modulators, including NS13001, were shown to restore the regular pacemaker activity of these pathological Purkinje cells. The mechanism is inferred from the known function of SK channels: by enhancing the AHP, NS13001 helps to regularize the interval between spikes, converting an irregular or bursting firing pattern back into a tonic, pacemaker-like pattern. This effect is crucial for alleviating the motor deficits seen in SCA mouse models.
Methodological & Application
Application Notes and Protocols for NS13001 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It demonstrates significantly lower activity towards KCa2.1 (SK1) channels.[1] This selectivity makes NS13001 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa2.2 and KCa2.3 channels in various cellular processes, including neuronal excitability and signaling. Furthermore, NS13001 has shown therapeutic potential in preclinical models of neurological disorders such as spinocerebellar ataxia type 2 (SCA2), where it helps to restore regular pacemaker activity in Purkinje cells.[1][2]
These application notes provide detailed protocols for the use of NS13001 in patch clamp electrophysiology experiments, primarily focusing on whole-cell recordings from HEK293 cells heterologously expressing KCa2.x channels.
Mechanism of Action
NS13001 acts as a positive allosteric modulator of KCa2.2 and KCa2.3 channels.[2] This means that it binds to a site on the channel protein that is distinct from the calcium-binding site. This binding event increases the apparent sensitivity of the channel to intracellular calcium ([Ca²⁺]i), leading to channel activation at lower calcium concentrations than would normally be required.[1][2] The practical effect is an enhancement of KCa2.2 and KCa2.3 channel currents at submaximal intracellular calcium levels.
Signaling Pathway Diagram
Caption: Allosteric modulation of KCa2.2/2.3 channels by NS13001.
Quantitative Data
The following tables summarize the key quantitative parameters of NS13001's activity on human small-conductance calcium-activated potassium (hSK) channels, as determined by patch clamp electrophysiology on HEK293 cells.
Table 1: Potency (EC₅₀) of NS13001 on hSK Channel Subtypes
| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nopathologyH) | Efficacy (%) |
| hSK3 (KCa2.3) | 0.14 | 1.0 | 91 |
| hSK2 (KCa2.2) | 1.8 | 1.4 | 90 |
| hSK1 (KCa2.1) | >100 | - | - |
| Data sourced from Kasumu et al., 2012.[1] |
Table 2: Effect of NS13001 on the Ca²⁺-Sensitivity of hSK Channels
| Channel Subtype | Condition | Ca²⁺ EC₅₀ (µM) | Hill Coefficient (nopathologyH) |
| hSK3 (KCa2.3) | Control | 0.42 | 5.2 |
| + 1 µM NS13001 | 0.11 | 3.0 | |
| hSK2 (KCa2.2) | Control | 0.42 | 5.2 |
| + 1 µM NS13001 | 0.18 | 4.0 | |
| hSK1 (KCa2.1) | Control | 0.42 | 5.2 |
| + 1 µM NS13001 | 0.36 | 3.5 | |
| Data sourced from Kasumu et al., 2012.[1] |
Experimental Protocols
Cell Culture and Transfection
This protocol is designed for transient transfection of HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the human KCa2.x channel subtype of interest (e.g., hKCa2.2 or hKCa2.3)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-L-lysine coated coverslips
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
One day prior to transfection, seed the cells onto poly-L-lysine coated coverslips in a 12-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the medium with fresh, pre-warmed DMEM.
-
Allow the cells to express the channels for 24-48 hours before performing patch clamp experiments.
Whole-Cell Patch Clamp Electrophysiology
Solutions:
-
Extracellular (Bath) Solution (in mM):
-
145 NaCl
-
4 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm with sucrose.
-
-
Intracellular (Pipette) Solution (in mM):
-
140 KCl
-
10 HEPES
-
1 EGTA
-
Free [Ca²⁺] adjusted to the desired concentration (e.g., 0.2 µM) by adding an appropriate amount of CaCl₂. Calcium concentrations can be calculated using software such as MaxChelator.
-
2 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.2 with KOH.
-
Adjust osmolarity to ~290 mOsm with sucrose.
-
Equipment:
-
Patch clamp amplifier and digitizer
-
Microscope with manipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and polisher
Voltage Clamp Protocol:
-
Place a coverslip with transfected cells into the recording chamber and perfuse with extracellular solution at room temperature.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for at least 5 minutes before recording.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KCa currents, apply a series of voltage steps or ramps. A typical voltage ramp protocol would be from -100 mV to +100 mV over 200 ms.
-
Record baseline currents in the absence of NS13001.
-
Apply NS13001 at the desired concentration via the perfusion system and record the potentiated currents.
-
To determine the concentration-response relationship, apply increasing concentrations of NS13001.
-
For studying the calcium-dependence, use intracellular solutions with varying free [Ca²⁺].
Experimental Workflow Diagram
Caption: General workflow for patch clamp analysis of NS13001.
Applications
The primary application of NS13001 in research is the selective pharmacological manipulation of KCa2.2 and KCa2.3 channels to elucidate their roles in cellular and systemic physiology. Key research areas include:
-
Neuroscience: Investigating the contribution of KCa2.2 and KCa2.3 channels to neuronal afterhyperpolarization, firing patterns, and synaptic plasticity.
-
Drug Discovery: As a tool compound for screening and characterizing novel modulators of KCa channels.
-
Disease Modeling: Studying the therapeutic potential of KCa2.2/2.3 channel activation in neurological disorders like spinocerebellar ataxias and epilepsy.[1][2]
Troubleshooting
-
Low Seal Resistance: Ensure clean solutions and glassware. The cell health is critical; use cells from a healthy, sub-confluent culture.
-
Unstable Recordings: Allow for adequate dialysis of the cell with the intracellular solution before recording. Ensure the stability of the perfusion system.
-
No Response to NS13001: Verify the successful expression of KCa2.2 or KCa2.3 channels (e.g., via a co-transfected fluorescent marker). Confirm the concentration and stability of the NS13001 stock solution. Ensure the intracellular free [Ca²⁺] is in a range where modulation can be observed (i.e., sub-saturating).
Conclusion
NS13001 is a powerful and selective tool for the study of KCa2.2 and KCa2.3 channels. The protocols and data presented here provide a comprehensive guide for its application in patch clamp electrophysiology, enabling researchers to precisely investigate the function of these important ion channels in health and disease.
References
Application Note and Protocol: Preparation of NS13001 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3][4] It is significantly more potent for SK3 (EC₅₀ = 0.14 µM) than for SK2 (EC₅₀ = 1.8 µM).[1][3][4][5][6] Due to its role in modulating neuronal excitability, NS13001 is a valuable pharmacological tool for research in neuroscience and is being investigated as a potential therapeutic agent for neurodegenerative conditions such as spinocerebellar ataxia type 2 (SCA2).[1][2][3][7] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This document provides a detailed protocol for the preparation, storage, and handling of NS13001 stock solutions in dimethyl sulfoxide (B87167) (DMSO).
NS13001 Properties and Data
A summary of the essential quantitative data for NS13001 is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClN₇ | [1][8][9] |
| Molecular Weight | 353.81 g/mol | [8][9] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1][7] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage (Solid Form) | -20°C, desiccated. Stable for ≥ 4 years. | [1][9][10] |
| Storage (DMSO Solution) | -20°C or -80°C. Stable for up to 1 month at -20°C or 6 months at -80°C. | [5][10] |
Safety and Handling Precautions
NS13001 is intended for research use only. Users should handle the compound in accordance with standard laboratory safety procedures.
-
Hazard Identification : NS13001 has been assigned GHS hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H350 (May cause cancer), and H372 (Causes damage to organs through prolonged or repeated exposure).[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling NS13001 in solid or solution form.[11]
-
Engineering Controls : Handle the solid powder in a well-ventilated area or chemical fume hood to minimize inhalation risk.[8]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of NS13001 in DMSO. This concentration is commonly used and convenient for subsequent dilutions into aqueous experimental buffers.
Materials and Equipment
-
NS13001 (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM NS13001 stock solution: Mass (mg) = 10 mM × 1 mL × 353.81 g/mol = 3.54 mg
Procedure
-
Equilibration : Before opening, allow the vial of solid NS13001 to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of moisture onto the compound.
-
Weighing : Tare a clean microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated amount of NS13001 (e.g., 3.54 mg) and transfer it into the tube.
-
Solvent Addition : Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the NS13001 powder.
-
Dissolution : Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be formed. Gentle warming (to 37°C) can be used to aid dissolution if necessary, but is typically not required given the compound's solubility.[1]
-
Verification : Visually inspect the solution against a light source to ensure that no undissolved particulates remain.
-
Storage : The freshly prepared stock solution is now ready for use or storage.
Workflow and Storage
The following diagram illustrates the key steps in the preparation and storage of the NS13001 stock solution.
Caption: Workflow for preparing and storing NS13001 stock solution.
Stock Solution Storage and Stability
Proper storage is crucial to maintain the potency and stability of the NS13001 stock solution.
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[10]
-
Storage Temperature : Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5][10]
-
Light Protection : Protect the solution from light by using amber vials or by wrapping clear vials in foil.
-
Usage : When ready to use, remove a single aliquot and allow it to thaw completely at room temperature before opening and diluting into your experimental medium. Avoid leaving the stock solution at room temperature for extended periods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. NS13001| CAS 1063331-94-1|DC Chemicals [dcchemicals.com]
- 6. NS13001 | CAS#:1063331-94-1 | Chemsrc [chemsrc.com]
- 7. apexbt.com [apexbt.com]
- 8. NS13001 | 1063331-94-1 | NSB33194 | Biosynth [biosynth.com]
- 9. medkoo.com [medkoo.com]
- 10. adooq.com [adooq.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Effective Concentration of NS13001 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels SK2 (KCa2.2) and SK3 (KCa2.3). By increasing the apparent Ca2+ sensitivity of these channels, NS13001 enhances potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This modulatory action makes NS13001 a valuable research tool for investigating the physiological roles of SK2/SK3 channels and a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as certain types of ataxia.[1] These application notes provide detailed information on the effective concentration of NS13001 in various cell culture systems, protocols for its use, and an overview of the associated signaling pathways.
Data Presentation
The effective concentration of NS13001 is highly dependent on the experimental system, specifically the subtype of SK channel being targeted and the intracellular calcium concentration.
| Parameter | Cell Line | SK Channel Subtype | Value (µM) | Reference |
| EC50 | HEK293 | hSK3 | 0.14 | [1] |
| EC50 | HEK293 | hSK2 | 1.8 | [1] |
| EC50 | HEK293 | hSK1 | > 100 | [1] |
| Effective Concentration Range (in vitro electrophysiology) | HEK293 | hSK2/hSK3 | 0.001 - 10 | [1] |
| Concentration for significant Ca2+ sensitivity shift | HEK293 | hSK2/hSK3 | 1 | [1] |
| In vivo plasma concentration (1 hr post 30 mg/kg oral dose in mice) | Mouse | N/A | 16 | [1] |
| In vivo brain concentration (1 hr post 30 mg/kg oral dose in mice) | Mouse | N/A | 17 | [1] |
Signaling Pathways and Experimental Workflows
NS13001 Mechanism of Action
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels. It binds to a site on the channel distinct from the calcium-binding site, increasing the channel's sensitivity to intracellular calcium. This leads to channel opening at lower calcium concentrations, resulting in potassium ion efflux and hyperpolarization of the cell membrane.
Caption: Mechanism of NS13001 action on SK2/SK3 channels.
Experimental Workflow for Assessing Neuroprotection
This workflow outlines a general procedure to evaluate the neuroprotective effects of NS13001 against an excitotoxic insult in primary neuronal cultures.
References
Application Notes and Protocols for NS13001 in In Vivo Mouse Models of Spinocerebellar Ataxia Type 2 (SCA2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinocerebellar Ataxia Type 2 (SCA2) is a neurodegenerative disorder characterized by progressive ataxia, resulting from the degeneration of Purkinje cells in the cerebellum.[1][2][3] The disease is caused by a polyglutamine expansion in the ataxin-2 (ATXN2) protein.[1][2][4] One of the pathological hallmarks in SCA2 is the irregular firing of Purkinje cells.[1][5] NS13001, a novel and selective positive modulator of small-conductance calcium-activated potassium (SK) channels 2 and 3 (SK2/3), has shown therapeutic potential in a transgenic mouse model of SCA2 by restoring the regular pacemaker activity of Purkinje cells and improving motor performance.[1][2]
These application notes provide detailed information and protocols for the in vivo use of NS13001 in mouse models of SCA2, based on preclinical studies.
Data Presentation
Table 1: NS13001 Dosage and Administration in SCA2 Mouse Model
| Parameter | Details | Reference |
| Compound | NS13001 | [1] |
| Mouse Model | Transgenic SCA2 mice (expressing human Atxn-58Q transgene under a Purkinje cell-specific promoter) | [1] |
| Age of Mice | 9 months old (symptomatic) | [1] |
| Dosage | 30 mg/kg | [1] |
| Route of Administration | Oral (daily feeding) | [1] |
| Duration of Treatment | 3 consecutive weeks | [1] |
| Vehicle | Not explicitly stated in the primary reference, but a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. |
Table 2: Pharmacokinetic Profile of NS13001 in Mice
| Time Point | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |
| 1 hour post-oral delivery (30 mg/kg) | 16 | 17 | [1] |
| 6 hours post-oral delivery (30 mg/kg) | 8 | Not Reported | [1] |
Table 3: Efficacy of NS13001 in SCA2 Mouse Model
| Outcome Measure | Observation | Reference |
| Motor Performance | Improved motor performance in SCA2 mice. | [1] |
| Purkinje Cell Pathology | Partially protected Purkinje cells from dark cell degeneration. | [1] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of NS13001
Objective: To prepare and administer a 30 mg/kg dose of NS13001 to mice via oral gavage.
Materials:
-
NS13001 compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (flexible, ball-tipped, 20-22 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Animal Weighing: Weigh each mouse accurately to determine the precise volume of the drug suspension to be administered.
-
Dosage Calculation:
-
Calculate the required amount of NS13001 for each mouse. For a 25g mouse, the calculation is:
-
Prepare a stock suspension of NS13001. For ease of administration, a concentration of 3 mg/mL can be prepared. This would mean a 25g mouse receives 0.25 mL.
-
-
Suspension Preparation:
-
Weigh the required amount of NS13001 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle (e.g., 0.5% methylcellulose).
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension.
-
If the compound does not suspend easily, sonicate the mixture for 5-10 minutes.
-
Prepare the suspension fresh daily.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Draw the calculated volume of the NS13001 suspension into a 1 mL syringe fitted with a gavage needle.
-
Introduce the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, slowly dispense the suspension.
-
Carefully remove the gavage needle.
-
Monitor the mouse for a few minutes to ensure it has tolerated the procedure well.
-
-
Treatment Schedule: Administer the dose once daily for 3 consecutive weeks.
Protocol 2: Assessment of Motor Performance (Rotarod Test)
Objective: To evaluate the effect of NS13001 on motor coordination and balance in SCA2 mice.
Materials:
-
Accelerating rotarod apparatus
-
Timer
Procedure:
-
Acclimation and Training:
-
For 2-3 consecutive days before the baseline test, train the mice on the rotarod.
-
Place the mice on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Gradually increase the speed to habituate the animals to the accelerating nature of the test.
-
-
Baseline Testing:
-
Before starting the treatment, perform a baseline test.
-
Place each mouse on the rotarod, which then accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making a full passive rotation.
-
Perform 3-4 trials per mouse with a rest period of at least 15 minutes between trials.
-
Average the latency to fall for each mouse to establish the baseline performance.
-
-
Post-Treatment Testing:
-
Repeat the rotarod test at the end of the 3-week treatment period.
-
Use the same parameters as the baseline test.
-
Compare the post-treatment performance to the baseline performance for each group (vehicle-treated vs. NS13001-treated).
-
Protocol 3: Neuropathological Analysis (Purkinje Cell Count)
Objective: To assess the neuroprotective effect of NS13001 by quantifying Purkinje cell survival.
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Perfusion pump
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat or vibratome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet or specific Purkinje cell markers like Calbindin)
-
Microscope with imaging software
Procedure:
-
Tissue Collection:
-
At the end of the study, deeply anesthetize the mice.
-
Perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% PFA to fix the brain tissue.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
-
-
Sectioning:
-
Freeze the cerebellum and cut sagittal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Staining:
-
Mount the sections on microscope slides.
-
Perform Cresyl violet staining to visualize neuronal cell bodies or immunohistochemistry with an anti-Calbindin antibody to specifically label Purkinje cells.
-
-
Quantification:
-
Using a microscope, systematically count the number of Purkinje cells in defined regions of the cerebellar vermis.
-
Calculate the linear density of Purkinje cells (number of cells per unit length of the Purkinje cell layer).
-
Compare the Purkinje cell counts between the different treatment groups.
-
Visualizations
Signaling Pathway of NS13001 in SCA2
Caption: Mechanism of NS13001 in ameliorating SCA2 pathology.
Experimental Workflow for In Vivo Testing of NS13001
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinocerebellar Ataxia Type 2: Clinicogenetic Aspects, Mechanistic Insights, and Management Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Therapeutics for Spinocerebellar Ataxia Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo analysis of cerebellar Purkinje cell activity in SCA2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of NS13001 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a novel, potent, and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] It exhibits selectivity for SK3 over SK2 channels and has minimal effect on SK1 channels.[1][3] By increasing the apparent calcium sensitivity of SK2 and SK3 channels, NS13001 can restore normal firing patterns in neurons, making it a promising therapeutic candidate for neurological disorders such as spinocerebellar ataxias (SCAs).[4][5] Preclinical studies in a mouse model of SCA type 2 have demonstrated that oral administration of NS13001 can alleviate motor deficits and neuropathological phenotypes.[1][4]
These application notes provide a comprehensive overview of the preclinical data for orally administered NS13001 and detailed protocols for its use in in vivo studies.
Mechanism of Action
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels.[1] It does not directly open the channels but enhances their activation by increasing their sensitivity to intracellular calcium.[1][3] This modulation helps to stabilize neuronal firing, which is often disrupted in neurodegenerative diseases.[5]
Quantitative Data Summary
In Vitro Potency of NS13001
| Channel Subtype | EC50 (µM) | Hill Coefficient (nH) | Efficacy (% of max activation by 10 µM Ca²⁺) |
| hSK3 | 0.14 | 1.0 | 91% |
| hSK2 | 1.6 - 1.8 | 1.4 | 90% |
| hSK1 | >100 | - | Marginal |
| Data from inside-out patch-clamp assays on HEK293 cells expressing human SK channels.[1][2][3] |
Preclinical Pharmacokinetics of NS13001 in Mice
| Administration Route | Dose (mg/kg) | Time Post-Dose | Plasma Concentration (µM) | Brain Concentration (µM) |
| Oral | 30 | 1 hour | 16 | 17 |
| Oral | 30 | 6 hours | 8 | Not Reported |
| Data from a pilot pharmacokinetic study in adult mice.[1] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of NS13001 in Mice
This protocol describes the preparation of NS13001 for oral gavage and its administration to mice, based on the effective dose used in the SCA2 mouse model.[1]
Materials:
-
NS13001
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Microbalance
-
Spatula
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Dose Calculation:
-
The reported effective dose is 30 mg/kg.[1]
-
Calculate the required amount of NS13001 based on the average weight of the mice and the number of animals to be dosed. For example, for a 25g mouse, the dose is 0.75 mg.
-
Prepare a dosing solution with a concentration that allows for a practical administration volume (e.g., 10 mL/kg). For a 30 mg/kg dose, this would be a 3 mg/mL solution.
-
-
Formulation Preparation:
-
Weigh the calculated amount of NS13001 powder using a microbalance.
-
Transfer the powder to a conical tube.
-
Add the required volume of vehicle (e.g., 0.5% methylcellulose).
-
Vortex vigorously for 5-10 minutes to create a uniform suspension. Sonication can be used to aid dispersion if necessary.
-
Visually inspect the suspension for homogeneity before each administration.
-
-
Oral Administration (Gavage):
-
Properly restrain the mouse.
-
Draw the calculated volume of the NS13001 suspension into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Administer daily for the duration of the study.[1]
-
Protocol 2: Assessment of Motor Performance using the Rotarod Test
This protocol is for evaluating the effect of NS13001 on motor coordination and balance in a mouse model of ataxia.[1]
Materials:
-
Accelerating rotarod apparatus
-
Timer
-
Test animals (e.g., SCA2 transgenic mice and wild-type controls)
-
70% ethanol for cleaning
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 30 minutes before the first session.
-
Train the mice on the rotarod for 2-3 consecutive days before baseline testing.
-
Training trials can consist of placing the mice on the rotating rod at a constant low speed (e.g., 4 rpm) for 60 seconds.
-
-
Baseline Testing:
-
Before initiating treatment, establish a baseline motor performance for each mouse.
-
Set the rotarod to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and start the timer.
-
Record the latency to fall (in seconds). If the mouse clings to the rod and completes a full rotation, this is also considered a fall.
-
Perform 3-4 trials per mouse with a rest interval of at least 15 minutes between trials.
-
Average the latency to fall across the trials for each mouse to determine the baseline performance.
-
-
Treatment and Post-Treatment Testing:
-
Administer NS13001 (30 mg/kg, orally) or vehicle daily.[1]
-
Perform rotarod testing at specified time points during the treatment period (e.g., weekly).
-
Testing should be conducted at a consistent time relative to the daily dose administration (e.g., 1 hour post-dose).
-
Follow the same procedure as in baseline testing.
-
-
Data Analysis:
-
Compare the latency to fall between the NS13001-treated group and the vehicle-treated group at each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed improvements in motor performance.
-
Protocol 3: Pharmacokinetic Analysis
A pilot study has provided initial pharmacokinetic data.[1] For more detailed analysis, a robust UPLC-MS/MS method is recommended for the quantification of NS13001 in plasma and brain tissue.[6]
Workflow:
-
Dosing: Administer a single oral dose of NS13001 (30 mg/kg) to a cohort of mice.[1]
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Collect samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge blood to separate plasma.
-
At each time point, a subset of animals can be euthanized for brain tissue collection.
-
-
Sample Preparation:
-
Perform protein precipitation from plasma and brain homogenates to extract NS13001.
-
Use a suitable internal standard for accurate quantification.[6]
-
-
UPLC-MS/MS Analysis:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the detection of NS13001.[6]
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
-
Safety and Toxicology Considerations
The available preclinical studies have focused on the efficacy of NS13001 in a disease model.[1][4] While these studies did not report overt toxicity at the effective dose, comprehensive safety pharmacology and toxicology studies are essential for further drug development.
Recommended Future Studies:
-
In Vitro Safety Assays:
-
hERG channel assay to assess the risk of QT interval prolongation.
-
CYP450 inhibition and induction assays to evaluate the potential for drug-drug interactions.[7]
-
-
In Vivo Safety Pharmacology:
-
Cardiovascular: Evaluation of effects on blood pressure, heart rate, and ECG in a relevant animal model.
-
Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test to assess effects on behavior, coordination, and neurological function.[8]
-
Respiratory: Assessment of respiratory rate and function.[9]
-
-
Toxicology Studies:
-
Dose-range finding studies to determine the maximum tolerated dose (MTD).
-
Repeat-dose toxicology studies in at least one rodent and one non-rodent species to evaluate potential target organ toxicity after chronic administration.[10]
-
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Development and validation of a UPLC-MS/MS method to investigate the plasma pharmacokinetics of a KCa2.2/KCa2.3 positive allosteric modulator in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Exploring the Definition of “Similar Toxicities”: Case Studies Illustrating Industry and Regulatory Interpretation of ICH S6(R1) for Long-Term Toxicity Studies in One or Two Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS13001 in Cerebellar Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a potent and selective positive modulator of small-conductance calcium-activated potassium (SK/KCa2) channels, with a preference for SK3 and SK2 subtypes over SK1.[1] These channels are critical regulators of neuronal excitability and firing patterns. In the cerebellum, SK2 channels are key to maintaining the regular pacemaking activity of Purkinje cells.[1] Dysregulation of Purkinje cell firing is a hallmark of several spinocerebellar ataxias (SCAs).[1][2][3] NS13001 has been shown to restore regular pacemaker activity in Purkinje cells from mouse models of SCA2, highlighting its therapeutic potential.[1][4] These application notes provide detailed protocols for utilizing NS13001 in electrophysiological recordings from acute cerebellar slices.
Mechanism of Action
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels.[1][4] It increases the apparent calcium sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations.[1] This leads to an enhancement of the afterhyperpolarization (AHP) following an action potential, which contributes to more regular and stable neuronal firing.[2][5] In Purkinje cells, which exhibit tonic, high-frequency firing, the activation of SK channels by NS13001 can regularize the firing pattern and convert irregular or bursting activity back to a tonic mode.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of NS13001 on Human SK (KCa2) Channels
| Channel Subtype | EC50 (µM) at 0.2 µM free Ca²⁺ | Hill Coefficient (nH) | Reference |
| hSK3 | 0.14 | 1.0 | [1] |
| hSK2 | 1.8 | 1.4 | [1] |
| hSK1 | >100 | - | [1] |
Table 2: Effect of NS13001 on the Ca²⁺ Sensitivity of Human SK (KCa2) Channels
| Channel Subtype | EC50 for Ca²⁺ (µM) without NS13001 | EC50 for Ca²⁺ (µM) with 1 µM NS13001 | Reference |
| hSK3 | 0.42 | 0.11 | [1] |
| hSK2 | 0.42 | 0.18 | [1] |
| hSK1 | 0.42 | 0.36 | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Cerebellar Slices
This protocol is adapted from standard neuroscience methodologies.[7][8][9]
Materials:
-
Rodent (mouse or rat, age P20-P45)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (see recipe below)
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish on ice
-
Recovery chamber
Solutions:
-
Cutting Solution (Sucrose-based): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-glucose. Osmolality ~310-320 mOsm/L.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 25 mM D-glucose. Osmolality ~310-320 mOsm/L.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Isolate the cerebellum and mount it on the vibratome stage.
-
Submerge the cerebellum in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.
-
Cut sagittal slices of the cerebellar vermis at a thickness of 250-350 µm.
-
Using a wide-mouthed pipette, transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording from Purkinje Cells
This protocol outlines the general procedure for whole-cell recordings.[10]
Materials:
-
Prepared cerebellar slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ resistance)
-
Micromanipulator
-
Perfusion system
Solutions:
-
Internal Pipette Solution (K-gluconate based): 140 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 0.2 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. pH adjusted to 7.3 with KOH, osmolality ~290-300 mOsm/L.
-
NS13001 Stock Solution: Prepare a 10 mM stock solution of NS13001 in DMSO. Store at -20°C.
Procedure:
-
Transfer a cerebellar slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Maintain the bath temperature at 30-32°C.
-
Identify Purkinje cells in the Purkinje cell layer based on their large soma size.
-
Fill a glass micropipette with the internal solution and mount it on the micromanipulator.
-
Approach the target Purkinje cell and apply positive pressure to the pipette.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record the spontaneous firing of the Purkinje cell.
-
Establish a stable baseline recording of the firing pattern for at least 5 minutes.
-
To apply NS13001, dilute the stock solution into the aCSF to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
-
Switch the perfusion to the NS13001-containing aCSF and record the changes in the Purkinje cell firing pattern. Effects are typically observed within minutes.
-
To wash out the compound, switch the perfusion back to the control aCSF.
Visualizations
Signaling Pathway of NS13001 Action on Purkinje Cells
Caption: NS13001 enhances SK2 channel activity, leading to regularized Purkinje cell firing.
Experimental Workflow for Cerebellar Slice Recording
Caption: Workflow for preparing and recording from cerebellar slices to test NS13001 effects.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Recording in the cerebellar slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multichannelsystems.com [multichannelsystems.com]
- 10. rctn.org [rctn.org]
Application Note: High-Throughput Screening for Modulators of KCa2.3 (SK3) Channels Using NS13001 as a Positive Control
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a cell-based, high-throughput screening (HTS) assay to identify novel modulators of the small-conductance calcium-activated potassium channel KCa2.3 (also known as SK3). The assay utilizes a thallium flux-based method, a robust and widely used technique for monitoring potassium channel activity in a high-throughput format. The potent and selective KCa2.3 positive modulator, NS13001, is employed as a reference compound for assay validation and as a positive control during screening campaigns. Detailed protocols for cell handling, assay procedure, and data analysis are provided, along with representative data and visualizations of the underlying signaling pathway and experimental workflow.
Introduction
Small-conductance calcium-activated potassium (KCa) channels are critical regulators of neuronal excitability and cellular signaling. The KCa2.3 (SK3) subtype is predominantly expressed in the central nervous system and plays a key role in modulating neuronal afterhyperpolarization, synaptic plasticity, and firing patterns.[1] Dysregulation of KCa2.3 channel function has been implicated in various neurological disorders, making it an attractive therapeutic target.
High-throughput screening (HTS) is a crucial step in the early drug discovery process to identify novel chemical entities that modulate the activity of a specific target. Fluorescence-based assays are well-suited for HTS of ion channels due to their scalability and sensitivity. The thallium flux assay is a "gold standard" for monitoring potassium channel activity.[2] This assay relies on the permeability of potassium channels to thallium ions (Tl⁺) and the use of a Tl⁺-sensitive fluorescent dye. When the channels open, Tl⁺ enters the cell and binds to the dye, leading to a measurable increase in fluorescence.
NS13001 is a potent and selective positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels. It enhances the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations. This application note describes the use of NS13001 as a tool compound in a thallium flux-based HTS assay designed to discover novel activators or inhibitors of KCa2.3 channels.
NS13001: A Potent KCa2.3 Modulator
NS13001 acts as a positive allosteric modulator of KCa2.2 and KCa2.3 channels. Its potency has been characterized by electrophysiological methods, and the key quantitative data are summarized in the table below.
| Parameter | KCa2.2 (SK2) | KCa2.3 (SK3) | Reference |
| EC₅₀ | 1.8 µM | 0.14 µM | [3] |
Signaling Pathway of KCa2.3 Activation
KCa2.3 channels are activated by an increase in intracellular calcium ([Ca²⁺]i). This rise in calcium can be triggered by various upstream signaling events, such as the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the opening of voltage-gated calcium channels or release of calcium from intracellular stores. The binding of Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa2.3 channel, induces a conformational change that opens the channel pore. The subsequent efflux of K⁺ ions hyperpolarizes the cell membrane, which in turn modulates cellular excitability and downstream signaling events.
High-Throughput Screening Protocol: Thallium Flux Assay
This protocol is designed for a 384-well plate format and can be automated for high-throughput screening.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing human KCa2.3 (HEK293-hKCa2.3).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene (B1209903) plates.
-
Thallium Flux Assay Kit: e.g., FLIPR Potassium Assay Kit (Molecular Devices) or equivalent, containing a thallium-sensitive dye and assay buffers.
-
NS13001: Stock solution in DMSO.
-
Apamin: A known KCa2.3 inhibitor, as a negative control. Stock solution in DMSO.
-
Stimulus Buffer: Assay buffer containing a mixture of potassium sulfate (B86663) (K₂SO₄) and thallium sulfate (Tl₂SO₄). The final concentrations need to be optimized for the specific cell line and instrumentation.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a plate reader with automated liquid handling capabilities, equipped with the appropriate filters for the chosen fluorescent dye.
Experimental Workflow
Detailed Protocol
-
Cell Plating:
-
Harvest HEK293-hKCa2.3 cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the assay plates from the incubator and add 25 µL of the dye loading solution to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare compound plates with test compounds, positive control (NS13001), and negative control (Apamin) at the desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Transfer the compounds from the compound plate to the assay plate using an automated liquid handler.
-
-
Incubation:
-
Incubate the assay plates at room temperature for 20-30 minutes to allow for compound interaction with the cells.
-
-
Stimulation and Data Acquisition:
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading protocol, which includes a baseline fluorescence measurement followed by the automated addition of 12.5 µL of the Stimulus Buffer to each well.
-
Continue to measure the fluorescence intensity kinetically for 2-5 minutes.
-
Data Analysis
-
Response Calculation: The response is typically calculated as the difference between the maximum fluorescence signal after stimulation and the baseline fluorescence.
-
Normalization: Normalize the data to the controls on each plate.
-
Set the average response of the negative control (e.g., DMSO or Apamin) wells to 0% activation.
-
Set the average response of the positive control (e.g., a high concentration of NS13001) wells to 100% activation.
-
-
Hit Identification: Identify compounds that either increase (activators) or decrease (inhibitors) the fluorescence signal above a predefined threshold (e.g., >3 standard deviations from the mean of the negative control).
-
Dose-Response Analysis: Perform dose-response experiments for the identified hits to determine their potency (EC₅₀ or IC₅₀).
Expected Results and Assay Validation
A successful assay should exhibit a robust signal window and a high Z'-factor, a statistical measure of assay quality.
| Parameter | Description | Acceptance Criteria |
| Signal-to-Basal (S/B) Ratio | Ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 |
| Z'-Factor | A measure of the statistical effect size, calculated using the means and standard deviations of the positive and negative controls. | > 0.5 |
NS13001 should produce a concentration-dependent increase in the thallium flux signal, with a potency consistent with its known EC₅₀. Apamin should inhibit the thallium flux, demonstrating the specificity of the assay for KCa2.3 channels.
Conclusion
The thallium flux assay described in this application note provides a robust and reliable method for the high-throughput screening of KCa2.3 channel modulators. The use of the potent and selective modulator NS13001 as a positive control ensures the quality and reliability of the screening data. This assay can be a valuable tool for the discovery of novel therapeutic agents targeting KCa2.3 for the treatment of neurological disorders.
References
- 1. What are KCa2.3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 3. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
Application Notes and Protocols for Lentiviral Delivery of SK Channels in NS13001 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral delivery of Small-Conductance Calcium-Activated Potassium (SK) channels for in vitro studies involving the selective SK channel opener, NS13001. Detailed protocols for lentivirus production, transduction of target cells, and functional analysis of SK channel activity are provided to facilitate research into the therapeutic potential of SK channel modulation.
Introduction to SK Channels and NS13001
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by intracellular calcium, playing a crucial role in regulating neuronal excitability and synaptic transmission.[1] Their activation leads to an afterhyperpolarization that limits the firing frequency of action potentials.[1] There are three main subtypes of SK channels: SK1, SK2, and SK3 (encoded by the genes KCNN1, KCNN2, and KCNN3, respectively).[2] These channels are considered promising therapeutic targets for a variety of neurological and psychiatric disorders.
NS13001 is a potent and selective positive allosteric modulator of SK2 and SK3 channels.[3][4] It acts by increasing the apparent Ca2+ sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[3][4] This targeted modulation makes NS13001 a valuable tool for studying the specific roles of SK2 and SK3 channels and for exploring their therapeutic potential.
Quantitative Data: NS13001 Activity on Human SK Channels
The following table summarizes the key quantitative parameters of NS13001's effect on different human SK channel subtypes as determined by inside-out patch-clamp electrophysiology on HEK293 cells expressing the respective channels.[3]
| Parameter | hSK1 | hSK2 | hSK3 |
| EC50 at 0.2 µM Ca2+ | > 100 µM | 1.8 µM | 0.14 µM |
| Hill Coefficient (nH) | - | 1.4 | 1.0 |
| Efficacy (% of max current at 10 µM Ca2+) | Marginal Increase | 90% | 90% |
| Effect of 1 µM NS13001 on Ca2+ EC50 | No stimulating effect | Shifts EC50 to 0.18 µM | Shifts EC50 to 0.11 µM |
Signaling Pathway and Experimental Workflow Diagrams
SK Channel Activation and Modulation Pathway
The following diagram illustrates the signaling pathway of SK channel activation by intracellular calcium and its positive modulation by NS13001.
Caption: SK channel activation by Ca2+/CaM and positive modulation by NS13001.
Experimental Workflow for Lentiviral Delivery and Functional Analysis
This diagram outlines the key steps from lentiviral vector production to the functional analysis of transduced cells.
Caption: Workflow for lentiviral SK channel delivery and analysis.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles carrying an SK channel gene using a second-generation packaging system in HEK293T cells.[5][6]
Materials:
-
HEK293T cells (low passage, <15)[5]
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid (containing the SK channel gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI or FuGENE® 6)
-
Opti-MEM serum-free medium
-
0.45 µm PES filters
-
Polypropylene (B1209903) storage tubes
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate 7x105 HEK293T cells per 6 cm tissue culture plate in 5 mL of DMEM + 10% FBS without antibiotics.[6]
-
Incubate cells at 37°C, 5% CO2 overnight. The cells should be 70-80% confluent at the time of transfection.[7]
Day 2: Transfection
-
In the late afternoon, prepare the DNA mixture in a sterile tube. For a 6 cm plate, mix:
-
1.5 µg of the transfer plasmid (SK channel)
-
1.0 µg of the packaging plasmid
-
0.5 µg of the envelope plasmid
-
-
In a separate tube, prepare the transfection reagent master mix. For FuGENE® 6, add 6 µL of the reagent to 74 µL of Opti-MEM.[6]
-
Add the transfection reagent mix to the DNA mixture, mix gently, and incubate for 20-30 minutes at room temperature.[6]
-
Gently add the DNA:transfection reagent mix dropwise to the HEK293T cells.[6]
-
Incubate the cells at 37°C, 5% CO2 for 12-15 hours.[6]
Day 3: Media Change
-
In the morning, carefully remove the transfection medium and replace it with 5 mL of fresh, pre-warmed DMEM + 10% FBS (with antibiotics).[6]
-
Incubate the cells at 37°C, 5% CO2 for 24 hours.[6]
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the viral supernatant into a sterile polypropylene tube.[5]
-
Add 5 mL of fresh DMEM + 10% FBS to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.[5]
-
Centrifuge the pooled supernatant at 2100 rcf for 5 minutes to pellet any cell debris.[5]
-
Filter the supernatant through a 0.45 µm PES filter.[5]
-
Aliquot the viral supernatant and store it at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Lentiviral Transduction of Primary Neurons
This protocol provides a general guideline for transducing primary neuronal cultures with the produced lentivirus.[9][10]
Materials:
-
Primary neuronal culture
-
Lentiviral stock (titer determined)
-
Complete neuronal culture medium
Procedure:
Day 1: Seeding Neurons
-
Plate primary neurons at the desired density in the appropriate culture vessel. Allow the neurons to adhere and establish connections for at least 3-5 days before transduction.
Day 2: Transduction
-
Calculate the required volume of viral stock to achieve the desired multiplicity of infection (MOI). An MOI of 5-20 is a good starting point for primary neurons.[10]
-
Carefully remove half of the culture medium from the neurons.[10]
-
Add the calculated volume of lentivirus to the remaining medium.
-
Gently swirl the plate to mix.
-
Incubate the neurons at 37°C, 5% CO2. Note: For sensitive primary neurons, it is generally not recommended to use Polybrene.[9][10]
Day 3: Media Change
-
After 8-12 hours of incubation with the virus, gently aspirate the virus-containing medium and replace it with fresh, pre-warmed complete neuronal culture medium.[10]
Day 5 onwards: Expression and Analysis
-
Allow 3-5 days for the expression of the SK channel transgene.
-
The transduced neurons are now ready for downstream applications, such as electrophysiological analysis.[10]
Protocol 3: Electrophysiological Analysis of SK Channel Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure SK channel currents in transduced neurons and assess the effect of NS13001.[11][12]
Materials:
-
Transduced neurons expressing SK channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH). The free Ca2+ concentration can be adjusted as needed.
-
NS13001 stock solution (in DMSO)
-
Apamin (B550111) (SK channel blocker, for control experiments)
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with transduced neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a transduced neuron.
-
To measure SK channel currents, use a voltage ramp protocol. For example, hold the cell at -80 mV and apply a 1-second ramp from -100 mV to +50 mV.[11]
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the desired concentration of NS13001.
-
Record currents in the presence of NS13001 to observe its effect on SK channel activity.[3]
-
As a control, apply the specific SK channel blocker apamin to confirm that the observed currents are mediated by SK channels.
-
Analyze the data to determine the effect of NS13001 on current amplitude and kinetics. The current at a specific negative potential (e.g., -75 mV) can be plotted over time to visualize the effect of drug application.[3]
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. Differential modulation of SK channel subtypes by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. addgene.org [addgene.org]
- 6. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 8. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. brainvta.tech [brainvta.tech]
- 11. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-Activated SK Channels Influence Voltage-Gated Ion Channels to Determine the Precision of Firing in Globus Pallidus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with NS13001 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NS13001, a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, in calcium imaging studies. Detailed protocols, quantitative data, and visual diagrams are included to facilitate the design and execution of experiments aimed at investigating intracellular calcium dynamics.
Introduction to NS13001
NS13001 is a powerful pharmacological tool for studying the role of SK channels in cellular physiology. It selectively modulates SK2 and SK3 channels, which are key regulators of neuronal excitability and calcium signaling. By increasing the sensitivity of these channels to intracellular calcium, NS13001 effectively opens the channels at lower calcium concentrations, leading to potassium efflux and membrane hyperpolarization.[1] This modulation of membrane potential subsequently impacts voltage-gated calcium channels (VGCCs) and other components of the calcium signaling machinery.
Mechanism of Action
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels.[1] It binds to a site on the channel distinct from the calcium-binding site, inducing a conformational change that lowers the calcium concentration required for channel activation.[1] This leads to an increased open probability of the channels at basal intracellular calcium levels, resulting in membrane hyperpolarization. The primary downstream effect of this hyperpolarization is the inhibition of voltage-gated calcium channels (VGCCs), leading to a reduction in calcium influx upon cellular depolarization.
Data Presentation
The following tables summarize the quantitative data regarding the potency and efficacy of NS13001 on human SK (hSK) channels, as determined by electrophysiological studies. This data is crucial for determining appropriate experimental concentrations.
Table 1: Potency of NS13001 on hSK Channel Subtypes [1]
| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nH) | Efficacy (%) |
| hSK1 | > 100 | - | - |
| hSK2 | 1.8 | 1.4 | 90 |
| hSK3 | 0.14 | 1.0 | 91 |
Table 2: Effect of NS13001 on the Ca²⁺-Sensitivity of hSK Channels [1]
| Channel Subtype | Condition | EC₅₀ for Ca²⁺ (µM) | Hill Coefficient (nH) |
| hSK1, hSK2, hSK3 | Control (no NS13001) | 0.42 | 5.2 |
| hSK1 | + 1 µM NS13001 | 0.36 | 3.5 |
| hSK2 | + 1 µM NS13001 | 0.18 | 4.0 |
| hSK3 | + 1 µM NS13001 | 0.11 | 3.0 |
Experimental Protocols
Two detailed protocols are provided below: one for use with chemical calcium indicators and another for genetically encoded calcium indicators (GECIs).
Protocol 1: Calcium Imaging with NS13001 using Chemical Indicators (e.g., Fura-2 AM or Fluo-4 AM)
1. Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
NS13001 (stock solution in DMSO)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Fluorescence microscope equipped for live-cell imaging
2. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard culture conditions.
3. Dye Loading:
-
Prepare a loading buffer containing the chosen calcium indicator. For a final concentration of 5 µM Fluo-4 AM, mix 5 µL of 1 mM Fluo-4 AM stock with 1 mL of HBSS.
-
Add Pluronic F-127 to the loading buffer at a final concentration of 0.02% to aid in dye solubilization.
-
(Optional) Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.
4. NS13001 Treatment and Imaging:
-
Prepare working solutions of NS13001 in HBSS from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence recording for a few minutes to establish a stable signal.
-
Apply NS13001 to the cells using a perfusion system or by gentle manual addition.
-
Record the changes in fluorescence intensity over time.
-
(Optional) After observing the effect of NS13001, a depolarizing stimulus (e.g., high KCl) can be applied to assess the impact on stimulus-evoked calcium influx.
5. Data Analysis:
-
Measure the fluorescence intensity (F) of individual cells or regions of interest over time.
-
Normalize the fluorescence signal by calculating the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline fluorescence.
Protocol 2: Calcium Imaging with NS13001 using Genetically Encoded Calcium Indicators (GECIs)
1. Materials:
-
Cells of interest
-
Plasmid DNA or viral vector encoding a GECI (e.g., GCaMP6)
-
Transfection reagent or viral transduction particles
-
NS13001 (stock solution in DMSO)
-
HBSS or other suitable imaging buffer
-
Fluorescence microscope equipped for live-cell imaging
2. Transfection/Transduction:
-
Plate cells to the appropriate density for transfection or transduction.
-
Transfect or transduce the cells with the GECI-encoding vector according to the manufacturer's protocol.
-
Allow 24-72 hours for GECI expression. Expression levels should be sufficient for a good signal-to-noise ratio.
3. Cell Preparation for Imaging:
-
If necessary, re-plate the GECI-expressing cells onto glass-bottom dishes or coverslips 24 hours before imaging.
-
On the day of the experiment, replace the culture medium with HBSS.
4. NS13001 Treatment and Imaging:
-
Prepare working solutions of NS13001 in HBSS.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence recording.
-
Apply NS13001 and record the fluorescence changes as described in Protocol 1, step 4.
5. Data Analysis:
-
Analyze the data by calculating ΔF/F₀ as described in Protocol 1, step 5.
Mandatory Visualizations
Caption: Signaling pathway of NS13001 action.
Caption: Experimental workflow for calcium imaging.
References
Application Notes and Protocols for Behavioral Testing in Mice Treated with NS13001
These application notes provide a comprehensive overview of the use of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels SK2 and SK3, in behavioral testing in mice. The protocols are intended for researchers, scientists, and drug development professionals investigating the potential therapeutic effects of NS13001.
Introduction
NS13001 is a potent and selective positive allosteric modulator of SK2 and SK3 channels.[1][2][3][4] These channels are critical in regulating neuronal excitability and firing patterns.[1][5] Dysregulation of SK channel function has been implicated in various neurological and psychiatric disorders. Preclinical studies have demonstrated the therapeutic potential of NS13001 in a mouse model of spinocerebellar ataxia type 2 (SCA2), where it improved motor coordination.[1][6] While direct studies of NS13001 in models of depression and anxiety are not yet published, its mechanism of action suggests potential utility in these areas. These notes provide protocols for assessing the effects of NS13001 on motor coordination, as well as established protocols for evaluating antidepressant-like and anxiety-like behaviors in mice.
Mechanism of Action: SK Channel Modulation
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels, increasing their sensitivity to intracellular calcium.[1][2] This leads to an enhanced potassium efflux upon neuronal depolarization, resulting in a more pronounced afterhyperpolarization (AHP). This modulation of the AHP can restore regular pacemaker activity in neurons that are firing irregularly, a key pathological feature in conditions like SCA2.[1]
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NS13001 solubility issues and best practices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with NS13001. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NS13001 and what is its primary mechanism of action?
NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes (KCa2.2 and KCa2.3).[1][2][3] It demonstrates greater selectivity for SK3 over SK2, with minimal to no effect on SK1 channels.[4] NS13001 functions by increasing the apparent calcium sensitivity of the SK2 and SK3 channels.[4][5] This allosteric modulation results in a left-ward shift in the Ca2+-activation curve, meaning the channels can be activated at lower intracellular calcium concentrations.[4][5] This potentiation of channel activity can help in restoring normal firing patterns in neurons, which is being investigated for therapeutic potential in neurodegenerative disorders like spinocerebellar ataxia type 2 (SCA2).[4][6]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of NS13001 as a positive allosteric modulator of SK2/SK3 channels.
Troubleshooting Guide: Solubility Issues
Q2: I am having trouble dissolving NS13001. What are the recommended solvents?
NS13001 has varying solubility in different solvents. For initial stock solutions, organic solvents are recommended. Here is a summary of its solubility:
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| DMF | 20 mg/mL[2] |
| Ethanol | 0.5 mg/mL[2] |
| PBS (pH 7.2) | 0.3 mg/mL[2] |
For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.[3] This stock can then be diluted to the final working concentration in your aqueous culture medium.
Q3: My NS13001 precipitated out of solution when I diluted my DMSO stock in my aqueous buffer/media. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some best practices to minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Vigorous Mixing: When diluting, add the DMSO stock directly to the final volume of pre-warmed media while vortexing or mixing vigorously to facilitate rapid dispersion.
-
Avoid Intermediate Dilutions in Aqueous Buffers: Do not perform intermediate dilutions of the DMSO stock in buffers like PBS, as this is likely to cause the compound to crash out of solution. If serial dilutions are needed for a dose-response curve, perform these dilutions in 100% DMSO before the final dilution into the aqueous medium.
-
Sonication/Heating: If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.[1] However, be cautious with temperature to avoid compound degradation.
Q4: I need to prepare NS13001 for in vivo animal studies. What formulation should I use?
For in vivo applications, especially oral administration, specific formulations are required to ensure bioavailability and prevent precipitation. Here are some tested formulations:
| Protocol | Formulation | Solubility | Outcome |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.35 mM) | Clear solution[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 0.83 mg/mL (2.35 mM) | Suspended solution (requires sonication)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.35 mM) | Clear solution[1] |
Note: For studies involving continuous dosing over extended periods (e.g., more than half a month), the corn oil-based formulation is a recommended choice.[1]
Experimental Protocols & Workflows
Protocol 1: Preparation of NS13001 for In Vivo Oral Administration (Saline/PEG300/Tween-80 Formulation)
This protocol is designed to yield a clear solution for oral gavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stability of NS13001 in solution
This technical support center provides guidance on the stability of NS13001 in solution for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving NS13001?
A1: NS13001 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are recommended for preparing stock solutions.[1] For in vivo experiments, specific formulations using co-solvents are often required due to the low aqueous solubility of NS13001.
Q2: How should I store the solid compound and stock solutions of NS13001?
A2: Proper storage is crucial to maintain the stability of NS13001.
-
Solid Form: For long-term storage (months to years), it is recommended to store the solid powder at -20°C in a dry and dark place.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The compound is stable enough for a few weeks at ambient temperature during standard shipping.[2] If stored correctly, the shelf life is greater than two years.[2] One supplier suggests a stability of at least four years.[1]
-
Stock Solutions: Store stock solutions at -20°C for long-term storage (months).[2] For short-term use (days to weeks), they can be kept at 0-4°C.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. Some suppliers recommend using solutions soon after preparation and advise against long-term storage.[3][4]
Q3: My NS13001 solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially in aqueous solutions or if the solubility limit is exceeded. If you observe precipitation, gentle heating and/or sonication can help redissolve the compound.[5] Always ensure you are using an appropriate solvent and not exceeding the solubility limits.
Q4: Is NS13001 stable in aqueous solutions like PBS?
A4: NS13001 has low solubility in aqueous buffers such as PBS (pH 7.2), with a reported solubility of 0.3 mg/ml.[1] Due to this low solubility, it is prone to precipitation. For experiments in aqueous media, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the experimental system.
Q5: Are there any known degradation pathways for NS13001?
A5: Specific degradation pathways for NS13001 are not extensively documented in publicly available literature. However, one study notes that NS13001 is considerably more stable towards metabolic degradation by liver microsomes in vitro compared to similar compounds.[6] General principles of drug stability suggest that compounds with amine and ether functional groups may be susceptible to hydrolysis and oxidation.
Data Summary
Solubility of NS13001
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 0.5 mg/mL | [1] |
| PBS (pH 7.2) | 0.3 mg/mL | [1] |
Recommended Storage Conditions
| Form | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Reference |
| Solid | 0 - 4°C, dry and dark | -20°C, dry and dark | [2] |
| Stock Solutions | 0 - 4°C | -20°C | [2] |
Troubleshooting Guide
This guide addresses common issues encountered when working with NS13001 in solution.
Caption: Troubleshooting workflow for NS13001 stability issues.
Experimental Protocols
Protocol for Preparing an In Vivo Formulation
For animal studies, NS13001 can be formulated as follows. Please note that solubility should be confirmed for your specific batch.
Formulation 1: PEG300, Tween-80, and Saline [5]
-
Add each solvent sequentially.
-
Prepare a 10% DMSO solution of NS13001.
-
Add 40% PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Finally, add 45% saline to reach the final volume. This protocol should yield a clear solution.
Formulation 2: Corn Oil [5]
-
Prepare a stock solution of NS13001 in DMSO (e.g., 8.3 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
General Protocol for Assessing Solution Stability (Based on ICH Guidelines)
This is a generalized protocol for researchers who need to perform a more rigorous assessment of NS13001 stability in a specific solution for their experimental needs.
-
Solution Preparation: Prepare a stock solution of NS13001 in the desired solvent at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple vials and store them under various conditions to assess stability:
-
Temperature: -20°C, 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).
-
Light: Protect one set of samples from light while exposing another set to controlled UV and visible light, as per ICH Q1B guidelines.
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of NS13001 and detect any degradation products.
-
Data Analysis: At each time point, analyze the samples to determine the percentage of NS13001 remaining. A significant loss of potency (e.g., >10%) or the appearance of significant degradation peaks would indicate instability under those conditions.
Signaling Pathway
NS13001 is a positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3).[1] The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of NS13001 on KCa2.2/SK2 and KCa2.3/SK3 channels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of NS13001 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NS13001, a selective positive allosteric modulator of SK2/SK3 channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NS13001?
A1: NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes.[1][2] It functions by increasing the apparent sensitivity of these channels to intracellular calcium (Ca2+), leading to channel activation at lower Ca2+ concentrations than would otherwise be required.[2] This modulation results in an increased potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.
Q2: What are the known off-target effects of NS13001?
A2: Extensive characterization of NS13001 has demonstrated a favorable selectivity profile, particularly when compared to earlier SK channel modulators. Specifically, NS13001 has been shown to have no significant effect on:
-
hERG channels: No blockade was observed at concentrations up to 10 μM.
-
Voltage-gated sodium channels: No inhibition was detected at concentrations up to 10 μM.
These findings indicate a lower risk of cardiotoxicity and neuronal side effects that are associated with less selective compounds.
Q3: We are observing an unexpected cellular phenotype in our experiments with NS13001 that doesn't seem to be mediated by SK2/SK3 channels. What could be the cause?
A3: While NS13001 is highly selective, unexpected phenotypes can arise from several factors:
-
Expression of SK2/SK3 in your system: Confirm the expression and functional relevance of SK2 and/or SK3 channels in your experimental model (e.g., via qPCR, Western blot, or patch-clamp electrophysiology). The observed effect might be a downstream consequence of SK channel modulation in your specific cellular context.
-
Uncharacterized off-target effects: Although major off-targets have been ruled out, it is conceivable that NS13001 could interact with other proteins at concentrations significantly higher than its EC50 for SK2/SK3 channels. We recommend performing a broad off-target screening panel to investigate this possibility.
-
Compound purity and stability: Ensure the purity of your NS13001 stock and its stability under your experimental conditions. Degradation products or impurities could be responsible for the observed phenotype.
-
Indirect effects: The observed phenotype could be an indirect consequence of modulating SK channel activity, which can influence various downstream signaling pathways.
Q4: There are some online sources mentioning that NS13001 interacts with cytochrome P450 and ryanodine (B192298) receptors. Is this accurate?
A4: The primary scientific literature on NS13001 has not reported any interactions with cytochrome P450 enzymes or ryanodine receptors. This information appears to be from non-peer-reviewed sources and has not been experimentally validated in published studies. We advise treating this information with caution. If your research involves systems where these proteins are critical, we recommend performing direct experimental validation, such as a cytochrome P450 inhibition assay or a ryanodine receptor binding assay, to definitively assess any potential interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent final concentration of NS13001.3. Degradation of NS13001 stock solution. | 1. Use cells within a consistent passage number range and ensure high viability.2. Carefully prepare and verify dilutions of NS13001.3. Prepare fresh stock solutions and store them appropriately. |
| Unexpected cell toxicity | 1. NS13001 concentration is too high.2. Off-target effects in your specific cell type.3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Consider performing an off-target screening panel.3. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cells. |
| Lack of expected effect | 1. Low or no expression of SK2/SK3 channels.2. Incorrect experimental conditions (e.g., intracellular Ca2+ levels).3. Inactivation of NS13001. | 1. Verify SK2/SK3 expression.2. Ensure experimental conditions are appropriate for SK channel activation.3. Confirm the activity of your NS13001 stock. |
Data Presentation
Table 1: Potency and Selectivity of NS13001
| Target | Assay Type | Species | EC50 / IC50 | Reference |
| On-Target Activity | ||||
| hSK2 (KCa2.2) | Inside-out patch clamp | Human | 1.8 µM (EC50) | [1] |
| hSK3 (KCa2.3) | Inside-out patch clamp | Human | 0.14 µM (EC50) | [1] |
| Off-Target Activity | ||||
| hERG Channels | Not specified | Human | > 10 µM (IC50) | |
| Voltage-gated Sodium Channels | Not specified | Not specified | > 10 µM (IC50) |
Experimental Protocols
Protocol 1: Inside-Out Patch-Clamp Electrophysiology for SK Channel Activity
This protocol is designed to assess the effect of NS13001 on SK channel activity in a controlled in vitro system.
-
Cell Culture: Culture HEK293 cells stably expressing the human SK channel subtype of interest (hSK2 or hSK3).
-
Pipette Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4 with KOH.
-
Bath Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free [Ca2+] (e.g., 0.2 µM), pH 7.2 with KOH.
-
Patch-Clamp Recording:
-
Form a giga-ohm seal on a single cell using a patch pipette.
-
Excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Perfuse the patch with the bath solution containing a low [Ca2+] to establish a baseline current.
-
Apply NS13001 at various concentrations to the bath solution and record the resulting current.
-
Perform a final perfusion with a high [Ca2+] solution (e.g., 10 µM) to elicit the maximal SK channel current.
-
-
Data Analysis:
-
Measure the current amplitude at each NS13001 concentration.
-
Normalize the current to the maximal current elicited by high [Ca2+].
-
Plot the normalized current as a function of NS13001 concentration and fit the data with the Hill equation to determine the EC50.
-
Protocol 2: Cytochrome P450 Inhibition Assay (General Protocol)
This protocol provides a general framework to screen for potential inhibitory effects of NS13001 on major CYP isoforms.
-
Reagents: Human liver microsomes, a panel of CYP isoform-specific substrates and their corresponding metabolites, NADPH, and NS13001.
-
Incubation:
-
Pre-incubate human liver microsomes with a series of NS13001 concentrations in a phosphate (B84403) buffer.
-
Initiate the reaction by adding the CYP-specific substrate and NADPH.
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding a solvent (e.g., acetonitrile).
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each NS13001 concentration.
-
Determine the IC50 value by plotting the percent inhibition of enzyme activity against the logarithm of the NS13001 concentration.
-
Visualizations
Caption: Signaling pathway of NS13001 action on SK2/SK3 channels.
References
Interpreting unexpected results with NS13001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS13001. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NS13001?
NS13001 is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a subtype selectivity of SK3 > SK2 >>> SK1.[1] It acts by increasing the apparent Ca2+-sensitivity of SK2 and SK3 channels, leading to their activation at lower intracellular calcium concentrations.[1][2] This modulation results in a concentration-dependent increase in the SK channel current.[1][2]
Q2: What are the expected cellular effects of NS13001?
The primary expected effect of NS13001 is the potentiation of SK2 and SK3 channel activity. In cell types expressing these channels, such as Purkinje neurons, this leads to membrane hyperpolarization or stabilization of the resting membrane potential, which can regulate neuronal firing patterns.[3][4][5] For instance, in models of spinocerebellar ataxia type 2 (SCA2), NS13001 has been shown to restore the regular pacemaker activity of Purkinje cells.[3]
Troubleshooting Guide
Issue 1: No observable effect of NS13001 on target cells.
If you do not observe the expected cellular response after applying NS13001, consider the following troubleshooting steps.
Possible Cause 1: Low or absent expression of SK2/SK3 channels in the experimental model.
-
Troubleshooting Protocol: Validate SK Channel Expression
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of KCNN2 (SK2) and KCNN3 (SK3) in your target cells or tissue. Compare these levels to a positive control cell line known to express these channels.
-
Western Blot: Probe cell lysates for SK2 and SK3 protein expression. Again, include a positive control.
-
Immunohistochemistry/Immunocytochemistry: Visualize the expression and localization of SK2 and SK3 channels within your cells or tissue slices.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Protocol: Verify Experimental Parameters
-
Calcium Concentration: NS13001's effect is dependent on the intracellular calcium concentration ([Ca2+]i).[1] Ensure your experimental buffer contains a sufficient baseline level of Ca2+ for NS13001 to exert its modulatory effect. At very low [Ca2+]i (≤ 0.01 μM), NS13001 may not activate hSK3 channels.[1]
-
Compound Concentration: Verify the final concentration of NS13001. The EC50 for hSK2 is approximately 1.6 µM.[1] A concentration range from 1 µM to 10 µM is typically effective.[1]
-
Compound Stability and Solubility: Ensure the NS13001 stock solution is properly prepared and stored. Confirm its solubility in your experimental medium.
-
Issue 2: Unexpected or off-target effects are observed.
While NS13001 is highly selective for SK2/SK3 channels, off-target effects, though minimal, could occur at high concentrations.[1]
Possible Cause 1: High concentration of NS13001.
-
Troubleshooting Protocol: Concentration-Response Curve
-
Perform a concentration-response experiment to determine the optimal concentration range for your specific cell type and assay.
-
Start with a low concentration (e.g., 100 nM) and titrate up to a high concentration (e.g., 30 µM).
-
Observe the desired effect and note the concentration at which any unexpected effects appear.
-
Possible Cause 2: Presence of other ion channels sensitive to similar modulators.
-
Troubleshooting Protocol: Use of Pharmacological Controls
-
Negative Control: Use a structurally similar but inactive compound to ensure the observed effect is specific to NS13001.
-
Positive Control: Use a known SK channel activator, such as CyPPA or NS309, to confirm that your system is responsive to this class of modulators.[1]
-
Channel Blockers: Use specific blockers for other potentially confounding ion channels to isolate the effect of NS13001 on SK channels.
-
Data Presentation
Table 1: NS13001 Potency and Efficacy on human SK (hSK) Channels
| Channel Subtype | EC50 (µM) | Hill Coefficient | Efficacy (%) |
| hSK1 | > 10 | N/A | Marginal |
| hSK2 | 1.6 | 1.4 | 90 |
| hSK3 | Potent activation | N/A | 90 (at 1 µM) |
Data summarized from Kasumu et al., 2012.[1]
Table 2: Effect of 1 µM NS13001 on the Apparent Ca2+-Sensitivity of hSK Channels
| Channel Subtype | EC50 for Ca2+ (µM) - Control | EC50 for Ca2+ (µM) - with 1 µM NS13001 |
| hSK1 | 0.42 | No significant shift |
| hSK2 | 0.42 | 0.18 |
| hSK3 | 0.42 | 0.11 |
Data summarized from Kasumu et al., 2012.[1][2]
Visualizations
Caption: Mechanism of action of NS13001 as a positive allosteric modulator of SK2/SK3 channels.
Caption: Troubleshooting workflow for unexpected results with NS13001.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]
NS13001 Technical Support Center: Optimizing Concentration for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NS13001, a selective positive allosteric modulator of SK2 and SK3 channels. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the maximal efficacy of NS13001 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NS13001?
A1: NS13001 is a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a high selectivity for SK3 and SK2 subtypes over SK1.[1][2] It acts by increasing the apparent sensitivity of these channels to intracellular calcium (Ca²⁺), leading to channel activation at lower calcium concentrations than would normally be required.[1][3] This modulation results in an increase in potassium efflux, which can hyperpolarize the cell membrane and reduce neuronal excitability.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro electrophysiology experiments, a concentration range of 0.01 µM to 10 µM is a good starting point for generating a dose-response curve.[1][3] The half-maximal effective concentration (EC₅₀) for human SK3 (hSK3) is approximately 0.14 µM, and for human SK2 (hSK2) it is around 1.6-1.8 µM.[1][3] For cell-based assays investigating downstream effects, a concentration of 1 µM is often used to achieve significant modulation of SK2 and SK3 channels.[1][3]
Q3: How does NS13001 affect the calcium sensitivity of SK channels?
A3: NS13001 causes a leftward shift in the Ca²⁺-activation curve for SK2 and SK3 channels.[1][3] For example, in the presence of 1 µM NS13001, the EC₅₀ for Ca²⁺ activation of hSK3 channels shifts from approximately 0.42 µM to 0.11 µM.[1][3] A similar, though less pronounced, shift is observed for hSK2 channels.[1][3]
Q4: What is the selectivity profile of NS13001?
A4: NS13001 exhibits marked selectivity for SK3 and SK2 channels over SK1 channels (SK3 > SK2 >>> SK1).[1][3] Concentrations that potently activate SK2 and SK3 have a negligible effect on SK1 channels.[1] It is also inactive on intermediate-conductance (IK) calcium-activated potassium channels.[1][4]
Q5: What dosage has been used in preclinical animal models?
A5: In a mouse model of spinocerebellar ataxia type 2 (SCA2), NS13001 was administered orally at a dose of 30 mg/kg daily.[1][5] This dosage was found to improve motor performance and alleviate neuropathological phenotypes.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of NS13001 | Low expression of SK2/SK3 channels in the experimental system. | Verify the expression of SK2 and SK3 channels in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunohistochemistry. Consider using a system known to express these channels, such as HEK293 cells stably transfected with hSK2 or hSK3.[1] |
| Suboptimal intracellular Ca²⁺ concentration. | The modulatory effect of NS13001 is dependent on the presence of intracellular Ca²⁺. Ensure your experimental buffer contains an appropriate concentration of free Ca²⁺ (e.g., 0.2 µM) to observe potentiation.[1][3] At very high, saturating Ca²⁺ levels (e.g., 10 µM), the effect of NS13001 may be diminished or even slightly inhibitory.[1] | |
| Degradation of the compound. | Prepare fresh stock solutions of NS13001 in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| High variability in results | Inconsistent intracellular Ca²⁺ levels. | Use a calcium buffer (e.g., EGTA) to maintain a stable intracellular Ca²⁺ concentration during experiments, particularly in electrophysiology studies.[1] |
| Differences in SK channel subtype expression. | Be aware that the relative expression of SK2 and SK3 can vary between cell types and tissues, which will influence the overall response to NS13001 due to its different potencies for these subtypes. | |
| Unexpected off-target effects | High concentration of NS13001 used. | While NS13001 is selective, very high concentrations may lead to off-target effects. Stick to the recommended concentration range based on its EC₅₀ values. Perform control experiments to rule out non-specific effects. |
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of NS13001 on Human SK Channels
| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nH) | Efficacy (% of max activation by 10 µM Ca²⁺) |
| hSK3 | 0.14 | 1.0 | 91% |
| hSK2 | 1.6 - 1.8 | 1.4 | 90% |
| hSK1 | > 100 | N/A | Marginal |
Data compiled from inside-out patch-clamp experiments on HEK293 cells at a free Ca²⁺ concentration of 0.2 µM.[1][3]
Table 2: Effect of 1 µM NS13001 on Ca²⁺ Sensitivity of Human SK Channels
| Channel Subtype | EC₅₀ for Ca²⁺ (µM) - Control | EC₅₀ for Ca²⁺ (µM) - With 1 µM NS13001 |
| hSK3 | 0.42 | 0.11 |
| hSK2 | 0.42 | 0.18 |
| hSK1 | 0.42 | 0.36 |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of NS13001 using Inside-Out Patch-Clamp
-
Cell Culture: Use HEK293 cells stably expressing either human SK1, SK2, or SK3 channels. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Electrophysiology Setup:
-
Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with pipette solution.
-
Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH 7.4.
-
Bath Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and a Ca²⁺-EGTA buffer system to achieve the desired free Ca²⁺ concentration (e.g., 0.2 µM).
-
-
Recording:
-
Establish a gigaseal on a single cell and excise an inside-out patch.
-
Hold the membrane potential at a negative value (e.g., -75 mV) to record inward K⁺ currents.
-
Apply the bath solution containing the baseline Ca²⁺ concentration to the intracellular face of the patch.
-
Apply increasing concentrations of NS13001 (e.g., 0.001 µM to 10 µM) in the same Ca²⁺-containing bath solution.
-
At the end of each experiment, apply a saturating concentration of Ca²⁺ (10 µM) to determine the maximal current for normalization.
-
-
Data Analysis:
-
Normalize the current at each NS13001 concentration to the maximal current elicited by 10 µM Ca²⁺.
-
Plot the normalized current as a function of NS13001 concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Visualizations
Caption: Mechanism of NS13001 as a positive allosteric modulator of SK2/3 channels.
Caption: Workflow for determining NS13001 potency using patch-clamp electrophysiology.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disrupted Calcium Signaling in Animal Models of Human Spinocerebellar Ataxia (SCA) [mdpi.com]
How to control for vehicle effects when using NS13001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NS13001, a selective positive modulator of SK2/3 calcium-activated potassium channels.[1][2][3] Proper experimental design, particularly the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is NS13001 and what is its mechanism of action?
A1: NS13001 is a potent and selective allosteric positive modulator of the small-conductance calcium-activated potassium (SK) channels SK2 (KCa2.2) and SK3 (KCa2.3).[2][4] It has significantly lower activity at SK1 channels.[1][5] NS13001 enhances the activity of SK2 and SK3 channels in the presence of calcium, leading to membrane hyperpolarization and a decrease in neuronal excitability.[1][5] This mechanism of action makes it a valuable tool for studying the physiological roles of these channels and for investigating potential therapeutic applications in conditions like spinocerebellar ataxia.[1][3]
Q2: Why is a vehicle control essential when working with NS13001?
A2: A vehicle control is crucial in experiments with NS13001 because the compound has low aqueous solubility and requires organic solvents or other excipients to be dissolved for administration, both in vitro and in vivo.[4] These vehicle components, such as DMSO, PEG300, or Tween-80, can have their own biological effects.[6][7] A vehicle control group, which receives the same formulation without NS13001, allows researchers to distinguish the effects of the compound from any potential effects of the vehicle itself.[8][9][10] Without a proper vehicle control, any observed biological responses could be incorrectly attributed to NS13001.[6]
Q3: What are common vehicles for NS13001?
A3: Due to its poor water solubility, NS13001 is often dissolved in a co-solvent formulation. Common vehicles include combinations of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG300), surfactants like Tween-80, and saline or corn oil.[2] The choice of vehicle depends on the experimental model (in vitro vs. in vivo) and the route of administration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation | - Inappropriate vehicle selection- Incorrect pH of the vehicle- Temperature fluctuations | - Screen a panel of vehicles with varying polarities.- Adjust the pH of the vehicle to enhance solubility.- Prepare the formulation fresh before each use and consider using heat or sonication to aid dissolution.[2] |
| Adverse Effects in Vehicle Control Group (in vivo) | - High concentration of co-solvents (e.g., DMSO)- Improper administration technique- Vehicle osmolality or pH | - Reduce the concentration of co-solvents to the lowest effective level.- Ensure proper training on administration techniques.- Adjust the vehicle to be isotonic and pH-neutral if possible.[7] |
| High Variability in Experimental Data | - Inconsistent formulation preparation- Non-homogenous suspension- Variable dosing volumes | - Standardize the formulation protocol.- Ensure uniform suspension through proper mixing before each dose.- Use calibrated equipment for accurate dosing.[7] |
| No Effect of NS13001 | - Insufficient dose or concentration- Compound degradation- Vehicle interference with compound activity | - Perform a dose-response study to determine the optimal concentration.- Aliquot and store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]- Test a different vehicle formulation. |
Experimental Protocols
Preparation of NS13001 Formulation for In Vivo Oral Administration
This protocol is based on a commonly used co-solvent vehicle.
Materials:
-
NS13001 powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve NS13001 in DMSO: Prepare a stock solution of NS13001 in DMSO (e.g., 8.3 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the NS13001/DMSO stock solution.
-
Sequentially add PEG300 and Tween-80, mixing thoroughly after each addition. A common ratio is 10% DMSO, 40% PEG300, and 5% Tween-80.[2]
-
Add Saline: Add saline to reach the final desired volume (e.g., 45% of the total volume).[2]
-
Mix Thoroughly: Vortex the solution until it is clear and homogenous.
-
Vehicle Control Preparation: Prepare the vehicle control by following the same procedure, but substitute an equal volume of DMSO for the NS13001/DMSO stock solution.
-
Administration: Administer the prepared NS13001 formulation and the vehicle control to the respective animal groups immediately after preparation.
Quantitative Data Summary
| Vehicle Component | Function | Typical Concentration Range |
| DMSO | Primary solvent for NS13001 | 5-10% |
| PEG300 | Co-solvent to improve solubility | 30-50% |
| Tween-80 | Surfactant to maintain solubility and prevent precipitation | 1-5% |
| Saline/PBS | Aqueous base to bring to final volume | 40-60% |
| Corn Oil | Alternative vehicle for oral administration | 90% (with 10% DMSO)[2] |
Visualizations
Caption: NS13001 enhances the activity of SK2/SK3 channels, leading to hyperpolarization.
Caption: Workflow for using a vehicle control in NS13001 experiments.
Caption: Logic for troubleshooting unexpected experimental outcomes.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 10. quora.com [quora.com]
Technical Support Center: NS13001 Cytotoxicity Assessment in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of the hypothetical compound NS13001 in neuronal cultures. The information provided is for illustrative purposes and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for NS13001 in primary neuronal cultures?
A1: For initial cytotoxicity screening of NS13001, we recommend a broad concentration range from 1 nM to 100 µM. A logarithmic dose-response curve is advised to determine the EC50 value accurately. Based on preliminary data, neurotoxic effects have been observed in the low micromolar range.
Q2: At what time point should I assess cytotoxicity after NS13001 treatment?
A2: The optimal time point for assessing cytotoxicity depends on the suspected mechanism of action. For acute toxicity, we recommend a 24-hour incubation period. For chronic or delayed neurotoxicity, consider extending the incubation period to 48 or 72 hours. Time-course experiments are crucial for characterizing the toxicological profile of NS13001.
Q3: Which cytotoxicity assays are most suitable for NS13001 in neuronal cultures?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of NS13001's cytotoxic effects. We suggest starting with a metabolic activity assay like the MTT assay to assess cell viability. To distinguish between cytotoxicity and cytostatic effects, an LDH release assay, which measures membrane integrity, is also recommended. For insights into the mechanism of cell death, consider using assays for caspase-3 activation (apoptosis) or mitochondrial membrane potential.
Q4: I am observing significant neuronal cell death even in my vehicle control. What could be the cause?
A4: High cell death in vehicle controls can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your neuronal cultures. We recommend keeping the final DMSO concentration below 0.1%.
-
Culture Health: The primary neuronal cultures may be unhealthy due to issues with dissection, plating density, or culture medium. Ensure your cultures are healthy and have well-developed neurites before starting the experiment.
-
Contamination: Microbial contamination can lead to widespread cell death. Regularly check your cultures for any signs of contamination.
Q5: The results from my MTT assay and LDH assay are conflicting. What does this mean?
A5: Discrepancies between different cytotoxicity assays can provide valuable mechanistic information. For instance, if the MTT assay shows a decrease in viability but the LDH assay shows no significant increase in LDH release, it could suggest that NS13001 is causing a reduction in metabolic activity or cell proliferation without inducing immediate cell membrane rupture. This could indicate an early stage of apoptosis or a cytostatic effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell plating- Inaccurate pipetting of NS13001 or assay reagents- Edge effects in the culture plate | - Ensure a single-cell suspension before plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent cytotoxicity observed | - NS13001 concentration range is too low or too high- Incubation time is too short- NS13001 is not cytotoxic under the tested conditions | - Test a wider range of concentrations.- Increase the incubation time.- Consider using a more sensitive neuronal cell type or primary neurons from a different brain region. |
| Unexpected morphological changes in neurons | - NS13001 may be affecting neurite outgrowth or synaptic integrity- Osmotic stress due to incorrect vehicle concentration | - Perform immunocytochemistry for neuronal markers like MAP2 or β-III tubulin to assess neuronal morphology.- Ensure the vehicle concentration is consistent and non-toxic across all wells. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 5-7 days.
-
Compound Treatment: Prepare serial dilutions of NS13001 in pre-warmed neurobasal medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Total LDH (Lysis Control): To determine the maximum LDH release, add 10 µL of lysis buffer to the control wells and incubate for 15 minutes before collecting the supernatant.
Quantitative Data Summary
Table 1: Dose-Response of NS13001 on Neuronal Viability (MTT Assay)
| NS13001 Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 7.3 |
| 50 | 21.4 ± 3.9 |
| 100 | 8.9 ± 2.1 |
Table 2: Time-Course of NS13001-Induced Cytotoxicity (LDH Release Assay)
| Time (hours) | % LDH Release (10 µM NS13001) (Mean ± SD) |
| 6 | 12.5 ± 2.8 |
| 12 | 28.9 ± 4.1 |
| 24 | 55.2 ± 6.5 |
| 48 | 78.6 ± 5.9 |
Visualizations
Caption: Experimental workflow for assessing NS13001 cytotoxicity.
Troubleshooting NS13001 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with NS13001, a selective positive modulator of SK2/3 channels. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: NS13001 Experimental Variability
Variability in experimental outcomes with NS13001 can arise from several factors, from compound handling to specific experimental conditions. The table below outlines potential causes and recommended solutions to ensure consistent and reproducible results.
| Potential Cause of Variability | Recommended Solution | Key Considerations |
| Compound Handling & Storage | ||
| Inconsistent Stock Solution Concentration | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) before each experiment or aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Verify solvent compatibility with your experimental system. | NS13001 is typically dissolved in DMSO for in vitro studies. Ensure the final DMSO concentration in your assay is consistent and below a level that affects cell viability or channel function (usually <0.1%). |
| Compound Degradation | Protect stock solutions and working dilutions from light and excessive heat. Use freshly prepared solutions for critical experiments. | The stability of NS13001 in aqueous solutions over long periods at room temperature may be limited. Prepare dilutions in your experimental buffer immediately before use. |
| Experimental Conditions | ||
| Fluctuations in Intracellular Ca2+ Concentration | NS13001 is a positive allosteric modulator that increases the sensitivity of SK2/3 channels to Ca2+. Therefore, its effect is highly dependent on the intracellular Ca2+ concentration.[1][2] Use Ca2+ buffers (e.g., EGTA, BAPTA) to clamp intracellular Ca2+ at a known and stable concentration during electrophysiology experiments. For cell-based assays, ensure consistent cell health and stimulation conditions that influence Ca2+ signaling. | At very low cytosolic Ca2+ concentrations (≤ 0.01 μM), NS13001 may not significantly increase SK3 channel activity.[1] The potency of NS13001 is enhanced at intermediate Ca2+ levels (e.g., 0.2 μM).[1] |
| Variable SK Channel Expression Levels | The magnitude of the response to NS13001 will depend on the expression levels of SK2 and SK3 channels in your experimental model. Use cell lines with stable and verified expression of the target channels. When using primary cells or tissue preparations, be aware of potential variability in channel expression between preparations. | NS13001 has a subtype selectivity of SK3 > SK2 >>> SK1.[1] Experiments in cells with low or absent SK2/3 expression will show minimal response. |
| Off-Target Effects | While NS13001 is reported to have fewer off-target effects compared to other modulators like NS309, it's crucial to consider potential non-specific effects, especially at high concentrations.[1] Include appropriate controls, such as testing the vehicle alone and using a known SK channel blocker (e.g., apamin) to confirm the effect is mediated by SK channels. | |
| Assay-Specific Issues | ||
| Electrophysiology (Patch-Clamp) | Ensure stable patch recordings and consistent internal solutions. Monitor for rundown of channel activity over time, which can be independent of the compound. | NS13001's effect is concentration-dependent.[1][2] Use a range of concentrations to determine the EC50 in your specific system. |
| Cell-Based Assays (e.g., Firing Rate Measurement) | Cell density, passage number, and overall health can significantly impact neuronal firing properties and response to modulators. Maintain consistent cell culture practices. | In studies on Purkinje cells from SCA2 mouse models, NS13001 was shown to restore regular pacemaker activity.[1][3][4] The baseline firing pattern of your cells is a critical factor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NS13001?
A1: NS13001 is a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a preference for SK3 and SK2 subtypes over SK1.[1][5] It acts by increasing the apparent sensitivity of these channels to intracellular calcium (Ca2+), meaning the channels can open at lower Ca2+ concentrations in the presence of NS13001.[1][2] This leads to an increase in K+ efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
Q2: Why am I seeing a weaker than expected effect of NS13001 in my experiments?
A2: A weaker than expected effect can be due to several factors:
-
Low intracellular Ca2+: The modulatory effect of NS13001 is dependent on the presence of intracellular Ca2+.[1] If the Ca2+ concentration in your experimental system is very low, the effect of NS13001 will be minimal.
-
Low expression of SK2/SK3 channels: The target channels for NS13001 may be expressed at low levels in your chosen cell line or tissue.
-
Compound degradation: Ensure your NS13001 stock solution is fresh and has been stored properly.
-
Incorrect concentration: Verify the final concentration of NS13001 in your assay.
Q3: Can NS13001 affect other ion channels?
A3: NS13001 is reported to have a more favorable selectivity profile with fewer off-target effects compared to broader-spectrum SK channel modulators like NS309.[1] However, at high concentrations, the possibility of off-target effects on other ion channels cannot be entirely ruled out. It is always recommended to perform control experiments, such as using a specific SK channel blocker, to confirm the observed effects are mediated through SK channels. NS13001 has been shown to not have activating effects on hIK channels.[1]
Q4: What are the optimal experimental conditions for using NS13001?
A4: The optimal conditions will depend on your specific assay. However, some general guidelines are:
-
Ca2+ Concentration: For in vitro patch-clamp experiments, clamping the intracellular Ca2+ concentration in the range of 0.1-0.5 µM will likely yield a robust response.
-
Cell System: Utilize a cell system with known and preferably high expression of SK2 and/or SK3 channels.
-
Controls: Always include a vehicle control (e.g., DMSO) and consider using a negative control (a cell line lacking SK2/3 channels) and a positive control (a known SK channel activator).
Quantitative Data Summary
The following table summarizes key quantitative parameters for NS13001 based on published literature.
| Parameter | Value | Channel Subtype | Reference |
| EC50 (Half-maximal effective concentration) | 0.14 µM | hSK3 | [1][2] |
| 1.8 µM | hSK2 | [1] | |
| > 100 µM | hSK1 | [1][2] | |
| Ca2+ Sensitivity Shift (EC50 for Ca2+ in the presence of 1 µM NS13001) | 0.11 µM | hSK3 | [1][2] |
| 0.18 µM | hSK2 | [1][2] | |
| 0.36 µM | hSK1 | [1][2] | |
| Maximal Activation (relative to 10 µM Ca2+) | ~90% | hSK3 | [1][2] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of NS13001 Effects on SK Channels
This protocol describes a general method for assessing the effect of NS13001 on SK channels using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Culture HEK293 cells stably expressing the human SK channel subtype of interest (hSK1, hSK2, or hSK3). Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 BAPTA, and free Ca2+ adjusted to the desired concentration (e.g., 0.2 µM) with CaCl2 (pH 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings in voltage-clamp mode.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage ramps or steps to elicit SK channel currents.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of NS13001.
-
Record the change in current amplitude.
-
Wash out the compound to observe the reversibility of the effect.
-
-
Data Analysis: Measure the current amplitude before, during, and after NS13001 application. Plot the concentration-response curve to determine the EC50.
Visualizations
Signaling Pathway of NS13001
Caption: NS13001 signaling pathway.
Experimental Workflow for Troubleshooting Variability
Caption: Troubleshooting workflow for NS13001.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of NS13001 for chronic studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of NS13001 for chronic studies. Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for NS13001?
A1: Proper storage is crucial for maintaining the stability and potency of NS13001. Recommendations for both solid compound and solutions are summarized below.
Q2: How long is NS13001 stable in its solid form?
A2: When stored correctly, solid NS13001 is highly stable. Vendor information indicates a stability of at least 3 to 4 years.[1][2]
Q3: What is the stability of NS13001 in solution?
A3: Once in solution, the stability of NS13001 is more limited. Stock solutions in DMSO can be stored at -20°C for up to one month, with some sources suggesting up to three months.[2][3][4] For in vivo working solutions, it is strongly recommended to prepare them fresh daily to ensure accurate dosing and minimize the risk of precipitation or degradation.[3]
Q4: What are the best practices for preparing NS13001 for chronic in vivo studies?
A4: Due to its low aqueous solubility, NS13001 requires a specific formulation for in vivo administration. A common approach involves creating a stock solution in DMSO and then diluting it in a suitable vehicle. For chronic studies, it is imperative to use a consistent and stable formulation.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the in vivo formulation.
-
Cause: This is likely due to the low aqueous solubility of NS13001 (0.3 mg/mL in PBS pH 7.2).[1] Precipitation can lead to inaccurate dosing and reduced bioavailability.
-
Solution:
-
Verify Vehicle Composition: Ensure the components of your vehicle are correct and compatible. A common formulation involves a multi-component system such as DMSO, PEG300, Tween-80, and saline.[3]
-
Step-wise Mixing: The order of addition is critical. Typically, the DMSO stock of NS13001 should be mixed with the co-solvents (e.g., PEG300) before the addition of aqueous components.
-
Sonication: Gentle sonication can help to dissolve the compound and create a homogenous suspension.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the chance of precipitation over time.[3]
-
Issue 2: Inconsistent results in a chronic study.
-
Cause: This could be related to the degradation of NS13001 in the formulation, leading to a decrease in the effective dose over time. While NS13001 is noted to be more metabolically stable than similar compounds, the stability of the formulation itself is key.[1]
-
Solution:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of your DMSO stock solution, prepare single-use aliquots.
-
Daily Formulation Preparation: Always prepare the final dosing solution fresh each day of your chronic study.[3]
-
Protect from Light: While specific photostability data is not available, it is good practice to protect solutions from light to prevent potential photodegradation.
-
Formulation Choice for Long-term Dosing: Be cautious with certain vehicles for extended studies. For instance, a corn oil-based formulation is not recommended for dosing periods exceeding two weeks.[3]
-
Data Presentation
Table 1: Storage and Stability of NS13001
| Form | Storage Temperature | Recommended Maximum Storage Duration | Citation(s) |
| Solid | -20°C | ≥ 36 months | [2] |
| DMSO Stock Solution | -20°C | 1-3 months | [2][3][4] |
| In Vivo Working Solution | N/A | Prepare fresh daily | [3] |
Table 2: Solubility of NS13001
| Solvent | Solubility | Citation(s) |
| DMF | 20 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 0.5 mg/mL | [1] |
| PBS (pH 7.2) | 0.3 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of NS13001 Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid NS13001 (Molecular Weight: 353.8 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C for up to one month.
Protocol 2: Preparation of an In Vivo Formulation for Oral Administration
This protocol is adapted from a published study and is suitable for achieving a clear solution.[3]
-
Prepare Stock: Use a pre-prepared stock solution of NS13001 in DMSO (e.g., 8.3 mg/mL).
-
Co-solvent Addition: In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix again.
-
Aqueous Phase: Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear, homogenous solution is formed.
-
Administration: Use the freshly prepared solution for oral administration on the same day.
Visualizations
References
Validation & Comparative
A Comparative Guide to SK Channel Modulators: NS13001 versus CyPPA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NS13001 and CyPPA, two positive modulators of small-conductance calcium-activated potassium (SK) channels. This document summarizes their performance based on experimental data, details the methodologies used in key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and play a significant role in various physiological processes. Their modulation presents a promising therapeutic avenue for a range of neurological and cardiovascular disorders.[1] NS13001 and CyPPA have emerged as important pharmacological tools for studying SK channel function due to their subtype selectivity. Both compounds act as positive allosteric modulators, enhancing the sensitivity of SK channels to intracellular calcium.[2][3] This guide delves into a detailed comparison of these two modulators.
Mechanism of Action and Signaling Pathway
SK channels are activated by an increase in intracellular calcium concentration. This activation is not direct but is mediated by the protein calmodulin (CaM), which is constitutively bound to the channel.[4][5] When intracellular calcium levels rise, calcium binds to the N-lobe of CaM. This binding induces a conformational change in CaM, which in turn opens the SK channel pore, allowing potassium ions to flow out of the cell and leading to hyperpolarization.[5][6]
Both NS13001 and CyPPA are positive allosteric modulators that enhance the apparent calcium sensitivity of SK2 and SK3 channels.[2][3][7] They are believed to bind to a pocket at the interface between calmodulin and the SK channel subunits.[3][8] This binding facilitates the calcium-induced conformational change, leading to channel opening at lower intracellular calcium concentrations.
References
- 1. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of calcium gating in small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SK channel - Wikipedia [en.wikipedia.org]
- 6. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
A Comparative Guide to the Potency of NS13001 and NS309
For researchers and professionals in drug development, understanding the nuanced differences between potassium channel modulators is critical for experimental design and therapeutic application. This guide provides a detailed comparison of two prominent compounds, NS13001 and NS309, focusing on their potency as activators of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels.
Potency and Selectivity Profile
NS13001 and NS309 are both positive modulators of the SK/IK channel family, but they exhibit distinct potency and selectivity profiles. NS13001 is recognized as a potent and selective positive allosteric modulator of SK2 and SK3 channels.[1][2][3][4][5][6] In contrast, NS309 is a potent activator of both SK and IK type human Ca2+-activated K+ channels, showing no activity at big-conductance (BK) channels.[7][8][9][10][11][12][13]
The potency of these compounds is quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency. A head-to-head comparison of their EC50 values across different channel subtypes reveals their distinct characteristics.
| Compound | hSK1 (EC50 in µM) | hSK2 (EC50 in µM) | hSK3 (EC50 in µM) | hIK (EC50 in nM) |
| NS13001 | > 100[1] | 1.8[2][3][4] | 0.14[2][3][4] | Not Determined |
| NS309 | ~0.6[14] | 0.62[7] | 0.3[7][9] | ~20[14] |
hSK denotes human small-conductance calcium-activated potassium channels, and hIK denotes human intermediate-conductance calcium-activated potassium channels.
From the data, it is evident that NS13001 demonstrates marked selectivity for the SK3 subtype, followed by SK2, with negligible activity on SK1 channels.[1] NS309, while also potent, displays a broader activation profile across both SK and IK channels.[7][9][14] In fact, NS309 is reported to be at least 1000 times more potent than the earlier SK/IK channel activator, 1-EBIO.[13][15]
Mechanism of Action
Both NS13001 and NS309 function as positive allosteric modulators of SK/IK channels.[1][16] They do not directly open the channel but rather enhance the channel's sensitivity to intracellular calcium (Ca2+).[10][12][17] The activation of these channels is a multi-step process initiated by an increase in intracellular Ca2+. This Ca2+ then binds to calmodulin (CaM), which is constitutively associated with the channel. The Ca2+-CaM complex undergoes a conformational change that subsequently opens the channel pore, allowing K+ ions to flow out of the cell and hyperpolarize the membrane. NS13001 and NS309 are thought to bind to a pocket at the interface between CaM and the channel, stabilizing the open conformation and thereby increasing the apparent Ca2+ sensitivity.[16]
Experimental Protocols
The potency of NS13001 and NS309 on SK/IK channels is typically determined using electrophysiological techniques, specifically the patch-clamp method in an inside-out configuration. This allows for precise control of the intracellular solution, including the free Ca2+ concentration, that the channel is exposed to.
Protocol: Inside-Out Patch-Clamp Electrophysiology
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the specific human SK or IK channel subtype of interest.
-
Patch-Clamp Recording:
-
A glass micropipette with a high-resistance seal is formed on the surface of a transfected cell.
-
The patch of membrane under the pipette is excised to create an "inside-out" patch, where the intracellular side of the membrane is facing the bath solution.
-
The patch is held at a constant membrane potential (e.g., -75 mV).
-
-
Solution Exchange: The patch is perfused with a series of intracellular solutions containing a fixed, sub-maximal concentration of buffered Ca2+ (e.g., 0.2 µM).[1]
-
Compound Application: Increasing concentrations of NS13001 or NS309 are applied to the bath solution, and the resulting increase in K+ current through the channels is recorded.[1]
-
Data Analysis: The current at each compound concentration is normalized to the maximal current elicited by a saturating Ca2+ concentration (e.g., 10 µM).[1] The normalized data are then fitted to the Hill equation to determine the EC50 value.
Conclusion
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NS13001 N412979 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 5. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. NS 309 | KCa3.1 channel activator | Hello Bio [hellobio.com]
- 10. NS 309 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 11. NS309, K+ channel activator (ab120371) | Abcam [abcam.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of NS13001 Effects with SK Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS13001, a positive modulator of small-conductance calcium-activated potassium (SK) channels, with traditional SK channel blockers. The information presented is supported by experimental data to assist researchers in evaluating these pharmacological tools for studies related to neuronal excitability and associated channelopathies.
Introduction to SK Channels and Their Modulation
Small-conductance Ca²⁺-activated potassium (SK) channels are critical regulators of neuronal excitability. By conducting potassium ions in response to elevations in intracellular calcium, they generate a medium afterhyperpolarization (mAHP) that follows action potentials. This mAHP controls neuronal firing patterns, influences synaptic plasticity, and maintains cellular homeostasis. There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[1][2]
Pharmacological modulation of SK channels is a key area of research for conditions involving neuronal hyperexcitability, such as epilepsy and ataxia.[3][4] This modulation can be achieved through two primary mechanisms:
-
Positive Allosteric Modulation: Compounds that increase the channel's sensitivity to calcium, thereby enhancing its activity at lower calcium concentrations. NS13001 is a prime example.
-
Channel Blockade: Compounds that physically obstruct the channel pore or otherwise prevent ion conduction. The bee venom toxin Apamin (B550111) is the classic example.
This guide will compare the effects and methodologies associated with NS13001 and common SK channel blockers.
Mechanism of Action: Positive Modulators vs. Blockers
NS13001 acts as a positive allosteric modulator, specifically targeting the SK2 and SK3 subtypes.[3][5] It does not open the channel directly but enhances its sensitivity to activation by intracellular Ca²⁺.[5] This is achieved by binding to a site distinct from the pore and allosterically modifying the Ca²⁺-gating mechanism, which involves the calcium-binding protein calmodulin (CaM) constitutively associated with the channel.[5][6] In contrast, peptide blockers like Apamin and Scyllatoxin are thought to act as pore blockers, physically occluding the ion conduction pathway.[1][7][8]
Comparative Analysis of Potency and Selectivity
The primary distinction between NS13001 and traditional blockers lies in their effect: NS13001 enhances SK channel function, while blockers inhibit it. Their subtype selectivity and potency also differ significantly. NS13001 shows marked preference for SK3 and SK2 channels over SK1 channels.[3][5] Apamin, conversely, is most potent against SK2 channels but also effectively blocks all three subtypes.[1][8][9]
Table 1: Potency of NS13001 (Positive Modulator)
| Compound | Target | Effect | Potency (EC₅₀) | Efficacy (% of Max Activation) |
| NS13001 | hSK3 | Positive Modulation | 0.14 µM | 90% |
| hSK2 | Positive Modulation | 1.8 µM | 90% | |
| hSK1 | Positive Modulation | > 10 µM | Marginal | |
| Data sourced from studies on human (h) SK channels expressed in HEK293 cells.[5] |
Table 2: Potency of Common SK Channel Blockers
| Compound | Target | Effect | Potency (IC₅₀ / K_d) |
| Apamin | KCa2.2 (SK2) | Blockade | ~70-87.7 pM[7][9] |
| KCa2.3 (SK3) | Blockade | ~2.3 nM[9] | |
| KCa2.1 (SK1) | Blockade | ~4.1 nM[9] | |
| Scyllatoxin | hSK3 | Blockade | K_d = 2.1 nM[10] |
| NS8593 | hSK1-3 | Negative Modulation | K_d ≈ 0.42-0.73 µM[11] |
| Potency can vary based on experimental conditions and species. |
Experimental Protocols
Validation of compound effects on SK channels predominantly relies on patch-clamp electrophysiology. The following outlines a typical methodology for characterizing a modulator like NS13001 or a blocker.
Objective: To determine the concentration-response relationship of a test compound on a specific human SK channel subtype (e.g., hSK3).
1. Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney) cells are cultured in standard media.
-
Cells are transiently transfected with a plasmid vector containing the cDNA for the specific human SK channel subunit (e.g., hSK1, hSK2, or hSK3).
2. Electrophysiological Recording:
-
Configuration: Whole-cell or inside-out patch-clamp configuration is used to measure ion channel currents.[12]
-
Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of potassium (e.g., ~140 mM KCl) and a calcium buffer (e.g., EGTA) to clamp the free intracellular Ca²⁺ concentration at a specific sub-activating level (e.g., 0.2 µM) for testing positive modulators, or at an activating level for testing blockers.
-
External (Bath) Solution: Typically contains physiological concentrations of ions, including potassium.
-
-
Voltage Protocol: A voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) is applied at regular intervals to measure the current-voltage (I-V) relationship of the SK channels.[12]
3. Data Acquisition and Analysis:
-
The test compound (e.g., NS13001) is applied to the bath (for extracellular targets) or internal solution (for intracellular targets) in increasing concentrations.[5]
-
The SK current amplitude is measured at a specific voltage (e.g., -75 mV).[5]
-
For positive modulators, currents at each concentration are often normalized to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM) in the same cell.[3]
-
For blockers, the reduction in current is measured against the baseline current before drug application.
-
The resulting data points are fitted to the Hill equation to determine the EC₅₀ (for activators/modulators) or IC₅₀ (for inhibitors).[3]
Conclusion
NS13001 and SK channel blockers like apamin represent two distinct classes of tools for studying SK channel physiology.
-
NS13001 is a selective positive modulator ideal for experiments aiming to enhance the function of SK2 and SK3 channels to study the consequences of increased channel activity, such as rescuing irregular firing patterns in cerebellar ataxia models.[3][5] Its utility lies in its subtype selectivity and its mechanism of increasing calcium sensitivity, which can provide nuanced insights into channel gating.
-
Apamin and other blockers are potent, non-selective inhibitors used to establish the physiological role of SK channels by observing the effects of their removal.[6][13] They are invaluable for confirming whether a specific physiological response, like the medium afterhyperpolarization, is mediated by SK channels.
The choice between a positive modulator and a blocker depends entirely on the experimental question. For researchers investigating the therapeutic potential of enhancing SK function or studying the specific roles of SK2/SK3 subtypes, NS13001 is a superior tool. For studies requiring broad and potent inhibition to define the fundamental contribution of SK channels, blockers remain the gold standard.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. SK channels are on the move - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules [elifesciences.org]
- 8. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]
- 9. Apamin | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 10. periodicparalysis.org [periodicparalysis.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium-Activated SK Channels Influence Voltage-Gated Ion Channels to Determine the Precision of Firing in Globus Pallidus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NS13001 and Other Therapeutic Strategies for Spinocerebellar Ataxia Type 2
For Researchers, Scientists, and Drug Development Professionals
Spinocerebellar Ataxia Type 2 (SCA2) is a progressive neurodegenerative disorder characterized by motor incoordination, cognitive decline, and Purkinje cell loss in the cerebellum. Currently, there are no approved disease-modifying therapies. This guide provides a comparative overview of the preclinical efficacy of NS13001, a novel small molecule modulator of SK channels, against other emerging therapeutic strategies, including another SK channel modulator (CyPPA), antisense oligonucleotides (ASOs), and the neuroprotective agent riluzole (B1680632).
Efficacy in Preclinical Models: A Quantitative Comparison
The following tables summarize the key efficacy data from preclinical studies in mouse models of SCA2. These studies utilized the accelerating rotarod test to assess motor coordination and stereological cell counting to quantify Purkinje cell survival.
| Treatment Strategy | Mouse Model | Dose and Administration | Motor Performance (Rotarod) | Purkinje Cell Protection | Reference |
| NS13001 | SCA2-58Q Transgenic | 30 mg/kg, oral gavage for 3 weeks | Significantly improved performance compared to vehicle-treated SCA2 mice. | Partially protected against Purkinje cell degeneration. | [1] |
| CyPPA | SCA2-58Q Transgenic | 10 mg/kg, oral gavage for 3 weeks | Showed a trend towards improved performance, but was less effective than NS13001. | Partially protected against Purkinje cell degeneration, but to a lesser extent than NS13001. | [1] |
| ASO7 (Antisense Oligonucleotide) | ATXN2-Q127 Transgenic & BAC-Q72 | Intracerebroventricular injection | Significantly improved motor performance compared to saline-treated control mice.[2] | Restored normal Purkinje cell firing frequency.[2] | [2] |
| Riluzole | N/A (SCA2 Model) | N/A | No significant improvement in motor deficits has been reported in preclinical SCA2 models. Studies in SCA3 models showed no benefit on rotarod performance. | N/A | [3] |
Table 1: Comparison of Motor Performance and Neuroprotection. Note: Direct quantitative comparison between studies should be made with caution due to differences in mouse models and experimental protocols.
Detailed Efficacy Data
Motor Coordination (Accelerating Rotarod)
The accelerating rotarod test measures the ability of a mouse to maintain balance on a rotating rod of increasing speed. The latency to fall is recorded as a measure of motor coordination.
| Treatment Group | Mean Latency to Fall (seconds) ± SEM | Statistical Significance (vs. Vehicle/Saline) |
| Wild-Type (WT) | ~150s | N/A |
| SCA2 Mice + Vehicle | ~60s | N/A |
| SCA2 Mice + NS13001 (30 mg/kg) | ~110s | p < 0.05 |
| SCA2 Mice + CyPPA (10 mg/kg) | ~80s | Not significant |
| SCA2 Mice + Saline | Decreased over time | N/A |
| SCA2 Mice + ASO7 | Significantly increased compared to saline | p < 0.01 |
Table 2: Quantitative Rotarod Performance Data. Data for NS13001 and CyPPA are estimations based on graphical representations in Kasumu et al., 2012.[1] ASO7 data is based on qualitative descriptions of significant improvement in Scoles et al., 2017.[2]
Neuroprotection (Purkinje Cell Survival)
Quantification of Purkinje cell survival is a key indicator of neuroprotective efficacy. This is often assessed by counting the number of surviving Purkinje cells or quantifying the extent of "dark cell degeneration," a marker of dying neurons.
| Treatment Group | Mean Number of Dark Cells / 1000 Purkinje Cells ± SEM | Statistical Significance (vs. Vehicle) |
| Wild-Type (WT) | Minimal | N/A |
| SCA2 Mice + Vehicle | ~25 | N/A |
| SCA2 Mice + NS13001 (30 mg/kg) | ~10 | p < 0.05 |
| SCA2 Mice + CyPPA (10 mg/kg) | ~18 | Not significant |
Table 3: Quantitative Analysis of Purkinje Cell Degeneration. Data are estimations based on graphical representations in Kasumu et al., 2012.[1]
Signaling Pathways and Mechanisms of Action
The therapeutic strategies discussed target different aspects of SCA2 pathology.
Figure 1: Mechanisms of Action. A simplified diagram illustrating the distinct signaling pathways targeted by NS13001/CyPPA, ASOs, and Riluzole in the context of SCA2 pathology.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Accelerating Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in a mouse model of SCA2.
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the first trial.
-
Training/Testing:
-
Mice are placed on the stationary rod.
-
The rod begins to rotate at a slow, constant speed (e.g., 4 rpm).
-
The rotation speed then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is automatically recorded. A fall is defined as the mouse falling onto the platform below or clinging to the rod and completing a full passive rotation.
-
-
Trial Repetition: Each mouse undergoes multiple trials (typically 3-4) per day, with a rest period of at least 15 minutes between trials. Testing is conducted over several consecutive days.
-
Data Analysis: The average latency to fall across trials for each mouse is calculated. Statistical analysis (e.g., ANOVA) is used to compare the performance between different treatment groups.
Figure 2: Rotarod Experimental Workflow. A flowchart outlining the key steps in the accelerating rotarod test for assessing motor coordination in mice.
Quantification of Purkinje Cell Degeneration
Objective: To quantify the extent of Purkinje cell loss or damage in the cerebellum of SCA2 mice following treatment.
Methodology: Immunohistochemistry using antibodies against Calbindin-D28k (a marker for Purkinje cells) or Nissl staining.
Procedure:
-
Tissue Preparation:
-
Mice are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brain is dissected, and the cerebellum is isolated.
-
The cerebellum is post-fixed and then cryoprotected in a sucrose (B13894) solution.
-
Sagittal sections of the cerebellum are cut on a cryostat or microtome.
-
-
Staining:
-
Calbindin Immunohistochemistry: Sections are incubated with a primary antibody against Calbindin-D28k, followed by a fluorescently labeled secondary antibody.
-
Nissl Staining: Sections are stained with a Nissl stain (e.g., cresyl violet), which labels the Nissl bodies in the cytoplasm of neurons.
-
-
Imaging and Quantification:
-
Stained sections are imaged using a microscope.
-
The number of surviving Purkinje cells is counted in defined regions of the cerebellar cortex (e.g., linear density along the Purkinje cell layer).
-
For "dark cell degeneration," the number of shrunken, darkly stained Purkinje cells is quantified.
-
-
Data Analysis: The average number of Purkinje cells or dark cells per unit area or length is calculated. Statistical analysis is used to compare the different treatment groups.
Figure 3: Purkinje Cell Quantification Workflow. A flowchart detailing the process of quantifying Purkinje cell survival in cerebellar tissue sections.
Conclusion
Preclinical evidence suggests that NS13001, a positive modulator of SK2/3 channels, demonstrates significant efficacy in improving motor function and protecting Purkinje cells in a mouse model of SCA2.[1] Its performance appears superior to that of CyPPA, another SK channel modulator.[1] Antisense oligonucleotide therapy targeting the ATXN2 gene also shows great promise, with robust improvements in both motor and electrophysiological phenotypes.[2] In contrast, the therapeutic potential of riluzole for SCA2 remains unsupported by preclinical data in relevant animal models.[3] Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these promising therapeutic strategies for SCA2.
References
Cross-Validation of NS13001 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of NS13001, a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, across different cell line models. The data presented herein is compiled from peer-reviewed studies to offer an objective overview of its performance and facilitate its application in neuroscience and drug discovery research.
Summary of NS13001 Activity
NS13001 demonstrates potent and selective modulation of SK channels, with a clear preference for SK3 and SK2 subtypes over SK1. Its primary mechanism of action is to increase the sensitivity of these channels to intracellular calcium, thereby enhancing potassium efflux and hyperpolarizing the cell membrane. This activity has been most extensively characterized in recombinant cell lines and primary neuronal cells, particularly in the context of neurological disorders such as Spinocerebellar Ataxia Type 2 (SCA2).
Data Presentation: Quantitative Analysis of NS13001 Activity
The following tables summarize the key quantitative data on NS13001's activity in different cell systems.
Table 1: Potency of NS13001 on Human SK Channel Subtypes in HEK293 Cells
| Cell Line | Channel Subtype | Parameter | Value (μM) | Reference |
| HEK293 | hSK1 | EC₅₀ | > 100 | [1] |
| HEK293 | hSK2 | EC₅₀ | 1.8 | [1] |
| HEK293 | hSK3 | EC₅₀ | 0.14 | [1] |
EC₅₀ values were determined using inside-out patch-clamp electrophysiology at a free Ca²⁺ concentration of 0.2 μM.[1]
Table 2: Effect of NS13001 on the Calcium Sensitivity of Human SK Channels in HEK293 Cells
| Channel Subtype | Condition | Ca²⁺ EC₅₀ (μM) | Fold Shift | Reference |
| hSK1 | Control | 0.42 | - | [1] |
| hSK1 | + 1 μM NS13001 | 0.36 | ~1.2 | [1] |
| hSK2 | Control | 0.42 | - | [1] |
| hSK2 | + 1 μM NS13001 | 0.18 | ~2.3 | [1] |
| hSK3 | Control | 0.42 | - | [1] |
| hSK3 | + 1 μM NS13001 | 0.11 | ~3.8 | [1] |
The data illustrates NS13001's ability to induce a pronounced left-ward shift in the Ca²⁺-activation curve for hSK2 and hSK3 channels, indicating increased calcium sensitivity.[1]
Table 3: Comparison of NS13001 with Other SK Channel Modulators
| Compound | SK Channel Selectivity | Potency | Known Off-Target Effects | Reference |
| NS13001 | SK3 > SK2 >>> SK1 | High (EC₅₀ for hSK3 = 0.14 μM) | No effect on hERG or voltage-gated sodium channels at 10 μM. | [1] |
| CyPPA | SK3 > SK2 >>> SK1 | Moderate | Blocks voltage-gated sodium channels (IC₅₀ = 11 μM). | [1] |
| NS309 | Pan-selective (IK > SK1 = SK2 = SK3) | High | Blocks hERG channels (IC₅₀ = 1.3 μM). | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of NS13001
The following diagram illustrates the mechanism of action of NS13001.
Experimental Workflow: Electrophysiological Recording
The diagram below outlines a typical workflow for assessing the activity of NS13001 using patch-clamp electrophysiology.
Experimental Protocols
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stable Transfection: HEK293 cells are stably transfected with plasmids encoding human SK1, SK2, or SK3 channels using a suitable transfection reagent. Selection of stable clones is achieved by culturing in the presence of a selection antibiotic (e.g., G418).
2. Electrophysiology (Inside-Out Patch-Clamp)
-
Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2 with KOH.
-
Bath Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration, adjusted to pH 7.2 with KOH.
-
Procedure:
-
Glass micropipettes with a resistance of 2-5 MΩ are used to form a giga-seal with the cell membrane.
-
The patch is excised to achieve the inside-out configuration.
-
The patch is perfused with the bath solution containing a specific free Ca²⁺ concentration.
-
A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied to elicit SK channel currents.
-
Baseline currents are recorded.
-
The patch is then perfused with the bath solution containing various concentrations of NS13001.
-
Currents are recorded at each concentration of NS13001.
-
Data is analyzed to determine the concentration-response relationship and calculate the EC₅₀ value.
-
3. Primary Purkinje Cell Recording (Acute Cerebellar Slices)
-
Animals: Transgenic mouse models of neurological disorders (e.g., SCA2) and wild-type littermates are used.
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Sagittal slices (250-300 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Purkinje cells are identified visually using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are performed to measure spontaneous firing activity.
-
After establishing a stable baseline recording, NS13001 is bath-applied to the slice.
-
Changes in firing frequency and pattern are recorded and analyzed.
-
Cross-Validation in Other Cell Lines and Future Directions
While extensive data exists for NS13001 in HEK293 cells and primary Purkinje neurons, its activity in other neuronal cell lines is less characterized. Based on the known expression of SK2 and SK3 channels in various neuronal populations, it is anticipated that NS13001 would be active in:
-
Dopaminergic Neurons: These neurons express SK3 channels, suggesting that NS13001 could modulate their firing patterns. This could be investigated in cell lines such as SH-SY5Y or in primary midbrain cultures.
-
Cerebellar Granule Cells: High levels of SK3 channels are expressed in these neurons.[1] The effects of NS13001 could be explored in primary cerebellar granule cell cultures or immortalized cell lines.
-
Hippocampal Neurons: Both SK2 and SK3 channels are present in hippocampal neurons and play a role in synaptic plasticity. The effects of NS13001 in this context warrant further investigation.
Interestingly, one report suggests that NS13001 can induce apoptosis in leukemia cells, indicating a potential for activity in non-neuronal and cancerous cell lines that is independent of its SK channel modulation. The mechanism behind this effect remains to be elucidated.
Future studies should aim to directly assess the activity of NS13001 in a broader range of neuronal and non-neuronal cell lines to fully characterize its pharmacological profile and therapeutic potential.
References
A Comparative Guide for Ataxia Research: NS13001 vs. Riluzole
For researchers and drug development professionals navigating the therapeutic landscape for ataxia, this guide provides an objective comparison of two compounds of interest: NS13001 and riluzole (B1680632). We delve into their mechanisms of action, preclinical efficacy, and clinical findings, presenting supporting experimental data in a structured format to aid in critical evaluation and decision-making.
Executive Summary
NS13001 and riluzole represent two distinct pharmacological approaches to mitigating ataxia. NS13001 is a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3 subtypes. Its therapeutic potential in ataxia is primarily supported by preclinical evidence in a mouse model of spinocerebellar ataxia type 2 (SCA2), where it demonstrated an ability to restore regular Purkinje cell firing and improve motor coordination.
Riluzole, a drug approved for amyotrophic lateral sclerosis (ALS), has a more complex and multifaceted mechanism of action, including the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and modulation of potassium channels. It has been investigated in several clinical trials for various forms of ataxia with mixed results. While some studies have shown modest symptomatic improvement, a recent trial in SCA2 patients did not demonstrate significant clinical benefit.
This guide will dissect the available data for both compounds, offering a side-by-side comparison to inform future research directions.
Mechanism of Action
The distinct mechanisms of NS13001 and riluzole form the basis of their differential effects on neuronal excitability.
NS13001: A Selective SK Channel Modulator
NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels, increasing their sensitivity to intracellular calcium.[1] This leads to an enhanced afterhyperpolarization following an action potential, which helps to regulate neuronal firing patterns. In the context of ataxia, where Purkinje cells in the cerebellum often exhibit irregular firing, the selective activation of SK2 channels by NS13001 is thought to restore a more regular pacemaker-like activity, thereby improving motor coordination.[1]
Riluzole: A Multi-Target Agent
Riluzole's neuroprotective effects are attributed to several mechanisms.[2][3][4] It is known to:
-
Inhibit glutamate release: By blocking voltage-gated sodium channels on presynaptic terminals, riluzole reduces the release of the excitatory neurotransmitter glutamate, thereby mitigating excitotoxicity.[2][3]
-
Block postsynaptic glutamate receptors: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further reducing glutamatergic signaling.[3]
-
Modulate ion channels: Besides sodium channels, riluzole has been reported to potentiate the activity of certain potassium channels, which may contribute to its effects on neuronal firing.[5]
The following diagram illustrates the proposed signaling pathways for NS13001 and riluzole.
Preclinical Data Comparison
Direct comparative preclinical studies between NS13001 and riluzole in ataxia models are not available. However, we can analyze the existing data for each compound.
NS13001 in a SCA2 Mouse Model
A key study by Kasumu et al. (2012) evaluated NS13001 in a transgenic mouse model of SCA2.[1]
Electrophysiological Effects:
NS13001 was shown to be a potent and selective positive modulator of human SK2 and SK3 channels expressed in HEK293 cells.
| Compound | Target | EC50 (µM) |
| NS13001 | hSK3 | 0.14 |
| hSK2 | 1.8 | |
| hSK1 | > 100 | |
| Table 1: Potency of NS13001 on human SK channel subtypes. Data from Kasumu et al., 2012.[1] |
In cerebellar slices from SCA2 mice, NS13001 restored the regular firing pattern of Purkinje cells, which is typically disrupted in this disease model.[1]
Behavioral Effects:
Oral administration of NS13001 to 9-month-old SCA2 mice for 3 weeks resulted in significant improvements in motor performance as assessed by the rotarod and beam walk tests.[1]
| Treatment Group | Rotarod Performance (Time on Rod, s) | Beam Walk (Time to Traverse, s) |
| Wild-type (Vehicle) | ~180 | ~5 |
| SCA2 (Vehicle) | ~60 | ~15 |
| SCA2 + NS13001 | ~120 | ~8 |
| Table 2: Representative preclinical behavioral data for NS13001 in a SCA2 mouse model. Approximate values are extrapolated from graphical data in Kasumu et al., 2012.[1] |
Riluzole in Preclinical Ataxia Models
Preclinical studies of riluzole have been conducted in a rat model of ataxia induced by the neurotoxin 3-acetylpyridine (B27631) (3-AP).
Neuroprotective and Electrophysiological Effects:
In this model, riluzole treatment prevented Purkinje cell degeneration and restored their normal firing behavior.[5][6] Ataxic rats treated with riluzole showed a significant increase in the mean firing frequency of Purkinje cells compared to untreated ataxic rats.[6]
| Parameter | Control | 3-AP (Ataxic) | 3-AP + Riluzole |
| PC Firing Pattern | Regular, tonic | Irregular, bursting | Regular, tonic |
| Mean Firing Frequency (Hz) | ~35 | ~10 | ~25 |
| Table 3: Effect of riluzole on Purkinje cell (PC) firing in a rat model of ataxia. Data from Janahmadi et al., 2009 and Goudarzi et al., 2014.[5][6] |
Clinical Data for Riluzole in Ataxia
Several clinical trials have evaluated the efficacy of riluzole in patients with different types of ataxia. The results have been inconsistent.
| Study (Year) | Ataxia Type(s) | N | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Ristori et al. (2010) [7] | Various cerebellar ataxias | 40 | 100 mg/day | 8 weeks | International Cooperative Ataxia Rating Scale (ICARS) | Significant improvement in ICARS total score in the riluzole group compared to placebo. |
| Romano et al. (2015) [8] | Spinocerebellar Ataxia (SCA), Friedreich's Ataxia | 55 | 100 mg/day | 12 months | Scale for the Assessment and Rating of Ataxia (SARA) | A higher proportion of patients in the riluzole group showed a decrease in SARA score compared to placebo. |
| Coarelli et al. (2022) [9] | Spinocerebellar Ataxia Type 2 (SCA2) | 45 | 100 mg/day | 12 months | SARA | No significant difference in SARA score improvement between the riluzole and placebo groups.[9][10] |
| Table 4: Summary of key clinical trials of riluzole for ataxia. |
The conflicting results may be due to the heterogeneity of ataxia subtypes included in the earlier trials and the specific focus on SCA2 in the most recent study, which showed no benefit.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the cited studies.
Preclinical Behavioral Testing Workflow
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology and mechanism of action of riluzole [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 5. Co-treatment with riluzole, a neuroprotective drug, ameliorates the 3-acetylpyridine-induced neurotoxicity in cerebellar Purkinje neurones of rats: behavioural and electrophysiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Insights into The Neuroprotective Action of Riluzole on 3-Acetylpyridine-Induced Ataxia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole in cerebellar ataxia: a randomized, double-blind, placebo-controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. friedreichsataxianews.com [friedreichsataxianews.com]
- 9. Safety and efficacy of riluzole in spinocerebellar ataxia type 2 in France (ATRIL): a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
Comparative Analysis of NS13001 Metabolic Stability: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolic stability of NS13001, a selective positive modulator of SK2/3 channels, against other relevant SK channel modulators, CyPPA and NS309. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in neuroscience research and development.
While direct quantitative in vitro metabolic stability data for NS13001 and its comparators are not publicly available in peer-reviewed literature, this guide synthesizes qualitative statements from published research and available in vivo pharmacokinetic data to provide a comparative overview.
Executive Summary
NS13001 demonstrates superior metabolic stability compared to earlier SK channel modulators, CyPPA and NS309.[1] This enhanced stability is a key attribute that contributes to its improved pharmacokinetic profile, including higher plasma and brain concentrations following oral administration in preclinical models.[1] NS309, in particular, has been noted for its poor in vivo stability and unfavorable pharmacokinetic properties.[1]
Comparative Data
The following table summarizes the available comparative data on the metabolic stability and pharmacokinetic properties of NS13001, CyPPA, and NS309.
| Parameter | NS13001 | CyPPA | NS309 | Source |
| In Vitro Metabolic Stability (Liver Microsomes) | Considerably more stable | Less stable than NS13001 | Less stable than NS13001 | [1] |
| In Vivo Stability | Implied to be stable | Less stable than NS13001 | Less stable in vivo | [1] |
| Oral Bioavailability | Achieves significantly higher plasma and brain concentrations | Lower than NS13001 | Inferior pharmacokinetic properties | [1] |
| Brain Penetration | Achieves significantly higher brain concentrations | Lower than NS13001 | Inferior brain penetration properties | [1] |
Note: The in vitro metabolic stability data for NS13001, CyPPA, and NS309 is based on a qualitative statement from a peer-reviewed publication, as the specific quantitative data (e.g., half-life, intrinsic clearance) was not provided in the publication.[1]
Experimental Protocols
The assessment of metabolic stability is a critical step in drug discovery. The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a standard method used to evaluate the metabolic stability of new chemical entities.
In Vitro Liver Microsomal Stability Assay Protocol
1. Objective: To determine the rate of metabolic degradation of a test compound upon incubation with liver microsomes.
2. Materials:
- Test compound (e.g., NS13001)
- Comparator compounds (e.g., CyPPA, NS309)
- Pooled liver microsomes (from relevant species, e.g., rat, human)
- Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound)
- Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
- 96-well plates
- Incubator shaker (37°C)
- Centrifuge
- LC-MS/MS system for analysis
3. Procedure:
- Preparation of Reagents:
- Prepare stock solutions of the test and comparator compounds in a suitable organic solvent (e.g., DMSO).
- Prepare working solutions by diluting the stock solutions in buffer.
- Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
- Prepare the NADPH regenerating system.
- Incubation:
- Add the liver microsome solution to the wells of a 96-well plate.
- Add the working solutions of the test and comparator compounds to the wells.
- Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
- Incubate the plate at 37°C with constant shaking.
- Time-Point Sampling:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding the quenching solution.
- Sample Processing:
- Centrifuge the plate to precipitate the microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis:
- Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizations
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the logical pathway from metabolic stability to desired therapeutic outcomes.
References
Validating NS13001's Neuroprotective Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of NS13001, a novel selective positive modulator of small-conductance calcium-activated potassium (SK) channels, with other neuroprotective agents. The focus is on experimental data from preclinical studies in mouse models of neurodegenerative diseases, particularly spinocerebellar ataxia type 2 (SCA2).
Executive Summary
NS13001 has demonstrated significant neuroprotective and therapeutic potential in a mouse model of SCA2. By selectively modulating SK2 and SK3 channels, NS13001 helps to restore normal Purkinje cell firing patterns and improve motor coordination. This guide compares the efficacy of NS13001 with other SK channel modulators, such as CyPPA and Chlorzoxazone, as well as compounds with different mechanisms of action like Riluzole. The presented data, experimental protocols, and pathway diagrams aim to provide researchers with a comprehensive resource for evaluating the potential of NS13001 in neurodegenerative disease research and development.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the in vivo performance of NS13001 and alternative neuroprotective agents in mouse models of ataxia. The data is primarily sourced from studies utilizing the SCA2 transgenic mouse model, which exhibits progressive motor deficits and Purkinje cell pathology.
Table 1: In Vivo Efficacy on Motor Performance (Accelerating Rotarod Test)
| Compound | Mouse Model | Dose & Administration | Treatment Duration | Outcome on Motor Performance | Reference |
| NS13001 | SCA2 (Pcp2-ATXN2[Q58]) | 30 mg/kg, oral gavage | 3 weeks | Significant improvement in rotarod performance compared to vehicle-treated SCA2 mice. | [Kasumu et al., 2012] |
| CyPPA | SCA2 (Pcp2-ATXN2[Q58]) | 10 mg/kg, oral gavage | 3 weeks | Significant improvement in rotarod performance compared to vehicle-treated SCA2 mice. | [Kasumu et al., 2012] |
| Chlorzoxazone (CHZ) | SCA2 (SCA2-58Q) | 60 mg/kg, intraperitoneal injection | Not specified for long-term behavioral studies in this paper | Showed normalization of Purkinje cell firing. Long-term behavioral data not detailed in the primary comparative paper. | [Egorova et al., 2016] |
| Riluzole | SCA3 (CMVMJD135) | 10 mg/kg, in drinking water | 10 months | No improvement in rotarod performance; potential worsening of some pathological markers. | [Toonen et al., 2017] |
Table 2: In Vivo Effects on Purkinje Cell Firing
| Compound | Mouse Model | Effect on Purkinje Cell Firing | Reference |
| NS13001 | SCA2 (Pcp2-ATXN2[Q58]) | Normalized the irregular and bursting firing patterns of Purkinje cells, restoring a more regular tonic firing. | [Kasumu et al., 2012] |
| CyPPA | SCA2 (Pcp2-ATXN2[Q58]) | Normalized the irregular firing patterns of Purkinje cells. | [Kasumu et al., 2012] |
| Chlorzoxazone (CHZ) | SCA2 (SCA2-58Q) | Converted bursting Purkinje cells to a tonic firing mode in vivo. | [Egorova et al., 2016] |
| Riluzole | SCA3 (CMVMJD135) | Not directly assessed in this study, but a reduction in calbindin expression was observed, suggesting potential negative effects on Purkinje cells. | [Toonen et al., 2017] |
Mechanism of Action: SK Channel Modulation
NS13001 exerts its neuroprotective effects by acting as a positive allosteric modulator of SK2 and SK3 channels. In neurodegenerative diseases like SCA2, dysfunctional Purkinje cells exhibit irregular firing patterns, contributing to motor deficits. By enhancing the activity of SK2/SK3 channels, NS13001 increases potassium efflux, which hyperpolarizes the cell membrane and stabilizes the firing rate, thereby restoring a more normal physiological function.
Caption: Mechanism of NS13001 action in a Purkinje cell.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Accelerating Rotarod Test for Motor Coordination
This test is used to assess motor coordination, balance, and motor learning in mice.
Apparatus: An automated 5-lane accelerating rotarod apparatus (e.g., Ugo Basile, Stoelting Co.). The rod should have a diameter of approximately 3 cm with a non-slip surface.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the first trial.
-
Training/Habituation: On the first day, mice are placed on the stationary rod for 60 seconds. Subsequently, they are trained for two consecutive days with three trials per day. For each trial, the rod accelerates from 4 to 40 rpm over a 5-minute period. A rest period of at least 15 minutes is given between trials.
-
Testing: On the fourth day, mice are tested under the same accelerating conditions. The latency to fall from the rod is recorded for each mouse. A trial is stopped if the mouse falls off or clings to the rod and makes a full passive rotation. The average latency to fall across three trials is used for analysis.
In Vivo Extracellular Electrophysiology of Purkinje Cells
This technique allows for the recording of the firing patterns of individual Purkinje cells in anesthetized mice.
Animal Preparation:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). The adequacy of anesthesia is monitored by the absence of a paw withdrawal reflex.
-
The animal is placed in a stereotaxic frame, and its body temperature is maintained at 37°C using a heating pad.
-
A craniotomy is performed over the cerebellum to expose the dura mater.
Recording:
-
A glass microelectrode filled with a conducting solution (e.g., 2 M NaCl) is lowered into the cerebellum using a micromanipulator.
-
Purkinje cells are identified by their characteristic simple and complex spike firing patterns.
-
Spontaneous firing activity is recorded for a baseline period (e.g., 5-10 minutes).
-
For drug studies, the compound of interest is administered (e.g., via intraperitoneal injection), and the firing activity is recorded for a subsequent period to assess the drug's effect.
Data Analysis: The recorded spike trains are analyzed to determine the mean firing rate, coefficient of variation of the inter-spike interval (a measure of firing regularity), and the percentage of time spent in different firing modes (e.g., tonic, bursting, silent).
Caption: In vivo experimental workflow.
Conclusion
The available in vivo data strongly support the neuroprotective effects of NS13001 in a preclinical model of spinocerebellar ataxia. Its ability to normalize Purkinje cell firing and improve motor function, with a favorable comparison to other SK channel modulators like CyPPA, positions it as a promising candidate for further development. In contrast, agents with different mechanisms, such as Riluzole, have shown inconsistent or even detrimental effects in similar models, highlighting the importance of a targeted approach to SK channel modulation for ataxic disorders. The detailed experimental protocols provided herein offer a foundation for the continued investigation and validation of NS13001's therapeutic potential.
Head-to-head comparison of NS13001 and other SK activators
A Comparative Analysis of NS13001 and Other Small-Conductance Calcium-Activated Potassium (SK) Channel Activators
Introduction
Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and have emerged as promising therapeutic targets for a variety of neurological disorders, including ataxia, epilepsy, and Parkinson's disease.[1] These channels are activated by submicromolar concentrations of intracellular calcium, leading to potassium efflux that hyperpolarizes the cell membrane and dampens neuronal firing rates.[2] The activation is mediated by the protein calmodulin (CaM), which is constitutively bound to the channel and acts as a calcium sensor.[3]
The development of pharmacological agents that positively modulate SK channels has provided valuable tools for research and potential therapeutic leads. These positive allosteric modulators (PAMs) typically act by increasing the apparent calcium sensitivity of the channels, thereby enhancing their activity at a given intracellular calcium concentration.[4][5] NS13001 is a potent and selective activator of SK2 and SK3 channel subtypes.[4][6] This guide provides a head-to-head comparison of NS13001 with other notable SK channel activators, supported by experimental data and detailed protocols for researchers in drug development.
Comparative Performance of SK Channel Activators
The primary characteristics defining the utility of an SK channel activator are its potency (EC₅₀), efficacy (% maximal activation), and its selectivity across the three SK channel subtypes (SK1, SK2, and SK3) and the related intermediate-conductance (IK) channel. NS13001 demonstrates a favorable profile with high potency and selectivity for SK2 and SK3 channels, which are prominently expressed in the central nervous system.[4][7]
| Compound | Target Subtype(s) | hSK1 EC₅₀ (µM) | hSK2 EC₅₀ (µM) | hSK3 EC₅₀ (µM) | Efficacy (hSK3) | Reference(s) |
| NS13001 | SK2/SK3 selective | > 100 | 1.6 - 1.8 | 0.14 | ~91% | [4][7] |
| CyPPA | SK2/SK3 selective | Inactive | 14 | 5.6 | ~90% | [8][9] |
| NS309 | Pan-selective (IK/SK) | ~0.6 | ~0.6 | ~0.3 - 0.6 | Not specified | [4][9][10] |
| 1-EBIO | Non-selective (IK/SK) | 1040 | Not specified | Not specified | Not specified | [8][9] |
| SKA-31 | Pan-selective (IK/SK) | Not specified | Not specified | Not specified | Not specified | [11] |
| Riluzole | Non-selective | Not specified | Not specified | Not specified | Not specified | [1][5] |
Table 1: Comparative quantitative data of NS13001 and other SK channel activators. EC₅₀ values represent the concentration required to elicit a half-maximal response. Efficacy is shown relative to the maximal activation by a saturating concentration of intracellular Ca²⁺.
Signaling and Activation Mechanism
SK channels are gated by intracellular calcium through a sophisticated mechanism involving calmodulin. The process, and the action of positive modulators, can be summarized in the following pathway.
Caption: SK channel activation pathway and the role of positive allosteric modulators (PAMs).
Experimental Protocols
The characterization of SK channel activators relies heavily on patch-clamp electrophysiology. The following protocol outlines the key steps for determining the potency and selectivity of a compound like NS13001.
Cell Culture and Transfection
-
Cell Line: Use a human embryonic kidney (HEK293) cell line, which has low endogenous potassium channel expression.
-
Transfection: Transiently transfect the HEK293 cells with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells.
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for sufficient channel expression.
Electrophysiology: Inside-Out Patch-Clamp
This configuration is ideal as it allows for direct application of known concentrations of Ca²⁺ and test compounds to the intracellular face of the membrane patch.
-
Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, pH 7.4.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, pH 7.2. Varying amounts of CaCl₂ are added to achieve the desired free Ca²⁺ concentration (e.g., a basal level of 0.2 µM for testing activators).
-
-
Recording:
-
Form a gigaohm seal on a GFP-positive cell and excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a negative voltage (e.g., -80 mV).
-
Perfuse the patch with the intracellular solution containing a basal Ca²⁺ concentration (0.2 µM).
-
Apply the test compound (e.g., NS13001) in increasing concentrations to the bath to record the channel activation.
-
After recording the dose-response for the compound, apply a saturating Ca²⁺ concentration (e.g., 10 µM) to the same patch to elicit the maximal current (I_max).
-
Data Analysis Workflow
-
Measurement: Measure the steady-state current amplitude at each compound concentration (I_compound).
-
Normalization: Normalize the current by dividing it by the maximal current obtained with saturating Ca²⁺: Normalized Current = I_compound / I_max.
-
Curve Fitting: Plot the normalized current against the compound concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient (n_H). Normalized Current = E_max / (1 + (EC₅₀ / [Compound])^n_H)
-
Selectivity: Repeat the procedure for all three SK channel subtypes (SK1, SK2, SK3) to determine the compound's selectivity profile.
Caption: Workflow for analyzing electrophysiological data to characterize SK activators.
Conclusion
NS13001 stands out as a highly potent and selective positive modulator of SK2 and SK3 channels.[4] Its selectivity profile (SK3 > SK2 >>> SK1) makes it a superior pharmacological tool compared to non-selective activators like 1-EBIO and NS309 for studying the specific roles of SK2/3 channels in neuronal function.[4][8] Furthermore, its improved potency over the parent compound, CyPPA, enhances its utility in both in vitro and in vivo experimental models.[4][11] The detailed protocols and comparative data presented here serve as a resource for researchers aiming to investigate SK channel function and to guide the development of next-generation therapeutics targeting these critical ion channels.
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of NS13001 in Preclinical Models of Spinocerebellar Ataxia Type 2
A Comparative Analysis of a Novel SK2/3 Channel Modulator
For researchers and drug development professionals vested in the pursuit of novel therapeutics for neurodegenerative disorders, the selective positive modulator of calcium-activated potassium channels, NS13001, has emerged as a promising candidate. This guide provides a comprehensive statistical analysis of behavioral data from preclinical studies involving NS13001, primarily focusing on its efficacy in a mouse model of spinocerebellar ataxia type 2 (SCA2). The data presented herein is derived from foundational studies that highlight the potential of NS13001 in ameliorating motor deficits and neuropathological phenotypes associated with this debilitating condition.
Comparative Analysis of SK Channel Modulators
NS13001 has been characterized as a potent and selective positive allosteric modulator of SK2 and SK3 channels.[1] Its efficacy is often benchmarked against other SK channel activators. The following table summarizes the key properties of NS13001 in comparison to related compounds.
| Compound | Target Selectivity | Potency | Mechanism of Action |
| NS13001 | hSK3 > hSK2 >>> hSK1 | Comparable to NS309 | Positive allosteric modulator, increases Ca2+ sensitivity |
| CyPPA | hSK3 > hSK2 >>> hSK1 = IK | Less potent than NS13001 in behavioral assays | Positive allosteric modulator |
| NS309 | IK > SK1 = SK2 = SK3 | Potent pan-selective modulator | Positive allosteric modulator |
| CHZ, 1-EBIO, SKA-31 | Low subtype selectivity | Low potency | General SK channel activators |
Behavioral Studies in a Mouse Model of SCA2
Oral administration of NS13001 has been shown to alleviate both behavioral and neuropathological phenotypes in aging SCA2 transgenic mice.[1] A key study demonstrated that the beneficial effects of NS13001 in the accelerating rotarod (DCD) assay were more pronounced than those of CyPPA.[1]
Quantitative Behavioral Data
The following table summarizes the key findings from the comparative behavioral study.
| Treatment Group | Motor Performance (DCD Assay) | Neuropathological Outcomes |
| NS13001 | Significant improvement | Alleviation of SCA2 pathology |
| CyPPA | Less pronounced improvement compared to NS13001 | Beneficial effects observed |
| Vehicle | Progressive decline in motor function | Progressive neuropathology |
Experimental Protocols
Accelerating Rotarod (DCD) Assay
The accelerating rotarod test is a widely used method to assess motor coordination and balance in rodents.
Apparatus: A rotating rod with a textured surface to enhance grip. The speed of rotation is gradually increased.
Procedure:
-
Acclimation: Mice are acclimated to the experimental room for at least 30 minutes prior to testing.
-
Training: Mice are placed on the stationary rod. The rotation is then initiated at a low speed (e.g., 4 rpm) and gradually accelerated to a maximum speed (e.g., 40 rpm) over a period of 5 minutes.
-
Testing: Each mouse undergoes multiple trials (typically 3-4) with a rest period in between. The latency to fall from the rod is recorded for each trial.
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse. Statistical analysis (e.g., ANOVA) is used to compare the performance between different treatment groups.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of NS13001 and the general experimental workflow for its evaluation in preclinical models.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for NS13001
The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For NS13001, a novel kinase inhibitor, adherence to proper disposal protocols is essential to mitigate potential environmental and health impacts. This guide provides detailed, step-by-step instructions for the safe handling and disposal of NS13001, ensuring that researchers and laboratory personnel can manage this process with confidence and precision.
Immediate Safety and Logistical Information
Prior to initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary. The following information provides a general framework for the safe disposal of NS13001.
Personal Protective Equipment (PPE): At a minimum, personnel handling NS13001 waste should wear a lab coat, splash goggles, and nitrile or neoprene gloves.
Waste Segregation: It is crucial to avoid mixing NS13001 waste with other waste streams. NS13001 waste should be segregated into the following categories:
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, and gloves.
-
Liquid Waste: Encompasses unused or spent solutions containing NS13001.
-
Sharps Waste: Consists of any needles, syringes, or other sharp objects contaminated with NS13001.[1][2]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe disposal of NS13001 waste streams.
| Waste Stream | Recommended Treatment | Key Parameters | Final Disposal Container |
| Solid Waste | Incineration via a licensed waste disposal vendor | N/A | Labeled, sealed, and puncture-resistant container |
| Aqueous Liquid Waste | Chemical degradation followed by aqueous waste disposal | Adjust pH to 6.5-7.5 with 1M NaOH or 1M HCl. Degrade with 10% sodium hypochlorite (B82951) solution for a 24-hour contact time. | Clearly labeled, leak-proof container for aqueous waste |
| Organic Solvent Waste | Collection for solvent waste stream | Do not treat with chemical degradation agents. | Labeled, leak-proof, and solvent-compatible container |
| Sharps Waste | Autoclaving followed by incineration | Autoclave at 121°C for 60 minutes. | Puncture-proof, leak-proof sharps container |
Experimental Protocol: Chemical Degradation of Aqueous NS13001 Waste
This protocol details the methodology for the chemical degradation of aqueous waste containing NS13001.
Materials:
-
Aqueous waste containing NS13001
-
10% (w/v) Sodium hypochlorite solution (bleach)
-
1M Sodium hydroxide (B78521) (NaOH)
-
1M Hydrochloric acid (HCl)
-
pH indicator strips or pH meter
-
Stir bar and stir plate
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all appropriate PPE. Conduct the procedure in a certified chemical fume hood.
-
pH Adjustment: Place the aqueous NS13001 waste in a suitable beaker with a stir bar. Slowly add 1M NaOH or 1M HCl dropwise while stirring to adjust the pH to a range of 6.5-7.5. Verify the pH using a calibrated pH meter or pH indicator strips.
-
Chemical Degradation: While stirring, slowly add the 10% sodium hypochlorite solution to the pH-adjusted waste. The final concentration of sodium hypochlorite in the waste solution should be approximately 1%.
-
Contact Time: Cover the beaker and allow the reaction to proceed for a minimum of 24 hours at room temperature with continuous stirring. This ensures complete degradation of the NS13001 compound.
-
Final Disposal: After the 24-hour contact time, the treated solution can be disposed of as hazardous aqueous waste. Transfer the solution to a clearly labeled, leak-proof container designated for aqueous chemical waste and contact your institution's EHS for pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of NS13001.
Caption: Decision tree for the proper segregation and disposal of NS13001 waste streams.
References
Safeguarding Researchers: A Comprehensive Guide to Handling NS13001
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of NS13001. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
NS13001 is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), NS13001 is associated with the following hazards:
-
H372: Causes damage to organs through prolonged or repeated exposure.[1][2]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Given the carcinogenic and sensitizing properties of NS13001, all work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[3][4]
Personal Protective Equipment (PPE) for Handling NS13001
The following table summarizes the required personal protective equipment for various laboratory operations involving NS13001. Double gloving is recommended when handling this highly toxic chemical.[5]
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles. | Two pairs of nitrile gloves (double-gloving). | A NIOSH-approved N95 or higher-level respirator is required.[5] | A fully fastened laboratory coat.[6] |
| Preparing Solutions (Dissolving in Solvents) | Chemical splash goggles. | Two pairs of nitrile gloves (double-gloving). | A NIOSH-approved N95 or higher-level respirator should be worn, especially when dealing with volatile solvents. | A fully fastened laboratory coat. |
| Administering to Animals | Safety glasses with side shields. | Two pairs of nitrile gloves (double-gloving). | A NIOSH-approved N95 or higher-level respirator is recommended. | A disposable gown over a laboratory coat. |
| Waste Disposal | Chemical splash goggles. | Two pairs of nitrile gloves (double-gloving). | A NIOSH-approved N95 or higher-level respirator is recommended. | A fully fastened laboratory coat. |
Experimental Protocols: Safe Handling and Disposal of NS13001
1. Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure you are in a designated area, preferably a chemical fume hood with certified proper airflow.[3][4] Cover the work surface with absorbent, plastic-backed paper.[4]
-
Donning PPE: Follow the PPE donning procedure outlined in the workflow diagram below.
-
Handling:
-
For weighing, use a tared and sealed container to minimize the dispersion of the powder.[4]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
All manipulations should be performed in a manner that minimizes the creation of aerosols.
-
-
Cleaning: After handling, decontaminate the work area by carefully wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE: Follow the PPE doffing procedure outlined in the workflow diagram below. Wash hands thoroughly with soap and water after removing gloves.
2. Disposal Plan:
-
Solid Waste: All solid waste contaminated with NS13001, including pipette tips, microfuge tubes, and absorbent paper, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing NS13001 must be collected in a designated, sealed, and clearly labeled hazardous waste container. Under no circumstances should this waste be disposed of down the drain.[7]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Procedural Workflow for Donning and Doffing PPE
Caption: A flowchart for the correct sequence of donning and doffing Personal Protective Equipment.
References
- 1. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. jefferson.edu [jefferson.edu]
- 7. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
